LEI-106
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGBOXMDBPYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LEI-106
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-106 is a potent, synthetic small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these enzymes, this compound modulates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in a wide array of physiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on relevant signaling pathways, and includes quantitative data on its inhibitory activity and the experimental protocols used for its characterization.
Introduction to the Endocannabinoid System and Therapeutic Targets
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating numerous physiological and cognitive processes, including pain, mood, appetite, and memory. The primary bioactive lipids of the ECS are the endocannabinoids, with 2-arachidonoylglycerol (2-AG) being the most abundant in the central nervous system. The biological actions of 2-AG are mediated primarily through the activation of cannabinoid receptors CB1 and CB2.
The synthesis and degradation of 2-AG are tightly regulated to ensure precise spatial and temporal signaling. In the central nervous system, 2-AG is predominantly synthesized from diacylglycerol (DAG) by the enzyme sn-1-diacylglycerol lipase α (DAGL-α).[1][2] Its degradation is mainly carried out by monoacylglycerol lipase (MAGL), but α/β-hydrolase domain 6 (ABHD6) also contributes to its hydrolysis.[1][3] The targeted inhibition of DAGL-α and ABHD6 presents a therapeutic strategy to modulate 2-AG signaling, which has potential applications in various pathological conditions, including metabolic disorders and neurodegenerative diseases.[4][5]
This compound: A Dual Inhibitor of DAGL-α and ABHD6
This compound is a glycine sulfonamide derivative identified as a potent, dual inhibitor of DAGL-α and ABHD6.[4] Its dual inhibitory action allows for a multi-pronged approach to elevating 2-AG levels, by both reducing its synthesis and its degradation.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against DAGL-α and ABHD6 has been quantitatively determined through various biochemical assays. A summary of these findings is presented in the table below.
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| DAGL-α | Radiometric Assay ([14C]-sn-1-oleoyl-2-arachidonoyl-glycerol hydrolysis) | Ki | 0.7 µM | [6] |
| DAGL-α | Fluorescence-based Assay | IC50 | 18 nM | [6] |
| ABHD6 | Biochemical Activity Assay | Ki | 0.8 µM | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of DAGL-α and ABHD6, thereby modulating the levels of 2-AG and downstream signaling events.
Signaling Pathway of 2-AG Modulation by this compound
Caption: Signaling pathway illustrating the dual inhibitory action of this compound on DAGL-α and ABHD6.
Experimental Protocols
The characterization of this compound as a dual inhibitor of DAGL-α and ABHD6 involved specific and sensitive biochemical assays. The methodologies for these key experiments are detailed below.
DAGL-α Inhibition Assay (Radiometric Method)
This assay measures the inhibition of DAGL-α by quantifying the reduction in the hydrolysis of a radiolabeled substrate.
Experimental Workflow for DAGL-α Inhibition Assay
Caption: Step-by-step workflow for the radiometric DAGL-α inhibition assay.
-
Enzyme Source: Membrane preparations from cells overexpressing human DAGL-α or from mouse brain tissue.
-
Substrate: [14C]-sn-1-oleoyl-2-arachidonoyl-glycerol.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle control in an appropriate buffer.
-
Reaction Initiation: The reaction is started by the addition of the radiolabeled substrate.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a chloroform/methanol mixture. Lipids are then extracted.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radioactivity of the substrate and the hydrolyzed product is quantified using a phosphorimager.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the Ki value is determined using appropriate enzyme kinetic models.
ABHD6 Inhibition Assay
The inhibitory activity of this compound against ABHD6 is typically assessed using a fluorogenic substrate or by measuring the hydrolysis of 2-AG.
-
Enzyme Source: Homogenates of cells overexpressing human ABHD6 or mouse brain membrane preparations.
-
Substrate: A fluorogenic substrate or 2-AG.
-
Assay Principle: The assay measures the enzymatic activity of ABHD6 by detecting the product of substrate hydrolysis.
-
Incubation and Measurement: The enzyme source is incubated with this compound at various concentrations before the addition of the substrate. The formation of the product is monitored over time.
-
Data Analysis: The rate of product formation is used to determine the level of enzyme inhibition, from which the Ki value is calculated.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound that targets the endocannabinoid system through a novel dual-inhibition mechanism. By inhibiting both the synthesis (via DAGL-α) and degradation (via ABHD6) of 2-AG, this compound offers a nuanced approach to modulating endocannabinoid signaling. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further preclinical and clinical development of this and similar compounds for the treatment of a range of human diseases.
References
- 1. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Enigmatic Compound LEI-106: An Overview of Publicly Available Information
Researchers, scientists, and drug development professionals should be aware that, at present, there is a significant lack of publicly available technical data on the compound designated as LEI-106. Extensive searches of scientific databases, patent literature, and chemical supplier catalogs have yielded minimal and largely uninformative results. This suggests that this compound may be a novel agent under early-stage, proprietary development and not yet disclosed in the public domain.
One commercial listing provides a Chemical Abstracts Service (CAS) number of 1620582-23-1 for a substance named this compound, but indicates it is not available for sale and offers no structural or biological information.[1] This scarcity of data prevents a comprehensive analysis of its chemical properties, mechanism of action, and pharmacological profile.
It is crucial to distinguish this compound from "CNP-106," a nanoparticle-based antigen-specific immune tolerance therapy for myasthenia gravis.[2] CNP-106 is a complex biologic designed to reprogram the immune system, and it is unrelated to what would typically be designated with a simple alphanumeric code like this compound, which often refers to a small molecule.
Similarly, the acronym "LEI" appears in clinical research in the context of the "Leeds Enthesitis Index," a measure used in studies of psoriatic arthritis, but this is a clinical endpoint and not a compound.[3]
Without any foundational information on the chemical structure or biological target of this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Further information on this compound will likely only become available through future publications, patent applications, or presentations by the developing organization. Researchers interested in this compound are advised to monitor scientific literature and conference proceedings for any forthcoming disclosures.
References
LEI-106: A Technical Whitepaper on its Dual Inhibitory Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-106 is a potent small molecule that has been identified as a dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By simultaneously blocking the primary synthesis pathway and a secondary degradation pathway of the endocannabinoid 2-arachidonoylglycerol (2-AG), this compound offers a unique pharmacological tool to modulate endocannabinoid signaling. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with the dual inhibitory function of this compound.
Introduction to this compound and its Targets
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking endogenous cannabinoids, or endocannabinoids. The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The enzymes responsible for the synthesis and degradation of these signaling lipids are key targets for therapeutic intervention.
This compound has emerged as a significant research tool due to its dual action on the 2-AG signaling pathway. It inhibits:
-
sn-1-Diacylglycerol Lipase α (DAGL-α): The primary enzyme responsible for the on-demand biosynthesis of 2-AG in the central nervous system.
-
α/β-Hydrolase Domain 6 (ABHD6): An enzyme that contributes to the degradation of 2-AG, complementing the primary catabolic role of monoacylglycerol lipase (MGL).
This dual inhibition of both the synthesis and a degradation pathway of 2-AG by a single molecule presents a nuanced approach to modulating ECS activity, with potential therapeutic implications in various pathological conditions.
Quantitative Inhibitory Profile of this compound
The potency of this compound against its target enzymes has been quantified through various biochemical assays. The following table summarizes the key inhibitory constants.
| Target Enzyme | Inhibitory Constant | Value | Species | Assay Type | Reference |
| sn-1-Diacylglycerol Lipase α (DAGL-α) | IC50 | 18 nM | Human | Colorimetric Biochemical Assay | [1] |
| sn-1-Diacylglycerol Lipase α (DAGL-α) | Ki | 0.7 µM | Human | Radiometric Assay ([14C]-SAG) | [1][2] |
| α/β-Hydrolase Domain 6 (ABHD6) | Ki | 0.8 µM | Human | Biochemical Assay | [1][2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. [14C]-SAG: [14C]-sn-1-oleoyl-2-arachidonoyl-glycerol
Signaling Pathway Modulation by this compound
This compound exerts its effects by intervening at two critical points in the metabolic lifecycle of the endocannabinoid 2-arachidonoylglycerol (2-AG). The following diagram illustrates the signaling pathway and the points of inhibition by this compound.
Caption: Signaling pathway of 2-AG and points of inhibition by this compound.
Experimental Methodologies
The dual inhibitory function of this compound was elucidated through a series of biochemical and chemoproteomic assays. Below are detailed descriptions of the key experimental protocols.
DAGL-α Inhibition Assay (Radiometric)
This assay measures the inhibition of DAGL-α by quantifying the displacement of a radiolabeled substrate.
-
Objective: To determine the inhibitory constant (Ki) of this compound for DAGL-α.
-
Materials:
-
HEK293 cells overexpressing human DAGL-α.
-
[14C]-sn-1-oleoyl-2-arachidonoyl-glycerol ([14C]-SAG) as the substrate.
-
This compound at various concentrations.
-
Membrane preparations from the overexpressing cells.
-
Scintillation counter.
-
-
Protocol:
-
Prepare membrane fractions from HEK293 cells overexpressing DAGL-α.
-
Incubate the membrane preparations with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [14C]-SAG.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and extract the lipids.
-
Separate the reaction products (radiolabeled 2-AG and its breakdown products) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spots using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the Ki value.
-
ABHD6 Inhibition Assay
The inhibitory effect of this compound on ABHD6 is determined using a similar biochemical assay format.
-
Objective: To determine the inhibitory constant (Ki) of this compound for ABHD6.
-
Materials:
-
HEK293 cells overexpressing human ABHD6.
-
A suitable substrate for ABHD6 (e.g., a fluorogenic or radiolabeled monoacylglycerol).
-
This compound at various concentrations.
-
Cell lysates or membrane preparations from the overexpressing cells.
-
Fluorometer or scintillation counter.
-
-
Protocol:
-
Prepare cell lysates or membrane fractions from HEK293 cells overexpressing ABHD6.
-
Pre-incubate the enzyme preparation with a range of this compound concentrations.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the product over time (either continuously by fluorescence or at a fixed endpoint for radiometric assays).
-
Determine the rate of reaction at each inhibitor concentration.
-
Calculate the Ki value from the dose-response curve.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological sample.
-
Objective: To determine the selectivity of this compound against other serine hydrolases in the brain proteome.
-
Materials:
-
Mouse brain membrane proteome.
-
A broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin).
-
This compound.
-
SDS-PAGE gels and fluorescence scanner or mass spectrometer.
-
-
Protocol:
-
Harvest and prepare mouse brain membrane proteomes.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound.
-
Add the broad-spectrum ABP to label the active serine hydrolases that are not inhibited by this compound.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence scanner.
-
A decrease in the fluorescence intensity of a specific band in the presence of this compound indicates that the compound inhibits that particular enzyme.
-
For identification of off-targets, biotinylated probes can be used for enrichment followed by mass spectrometry.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the characterization of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of this compound dual inhibition.
Conclusion
This compound is a well-characterized dual inhibitor of DAGL-α and ABHD6, providing a valuable pharmacological tool for the study of the endocannabinoid system. Its ability to modulate 2-AG signaling through a dual mechanism of action underscores the complexity of endocannabinoid metabolism and offers a unique approach for potential therapeutic development. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of novel modulators of endocannabinoid signaling.
References
LEI-106: A Technical Guide to a Dual DAGL-alpha/ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LEI-106, a potent small molecule inhibitor of diacylglycerol lipase-alpha (DAGL-α), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound also exhibits inhibitory activity against α/β-hydrolase domain 6 (ABHD6), another serine hydrolase involved in 2-AG metabolism. This document details the chemical properties, mechanism of action, and biological effects of this compound. It includes structured quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. A central component of the ECS is the endocannabinoid 2-arachidonoylglycerol (2-AG), which is primarily synthesized in the central nervous system by the enzyme diacylglycerol lipase-alpha (DAGL-α)[1]. DAGL-α hydrolyzes diacylglycerol to produce 2-AG, which then acts as a retrograde messenger, activating presynaptic cannabinoid type 1 (CB1) receptors to modulate neurotransmitter release[1][2]. This process, known as depolarization-induced suppression of inhibition/excitation (DSI/DSE), plays a vital role in synaptic plasticity, learning, and memory.
Given its central role in 2-AG biosynthesis, DAGL-α has emerged as a significant therapeutic target for various neurological and psychiatric disorders. This compound has been identified as a potent, dual inhibitor of DAGL-α and α/β-hydrolase domain 6 (ABHD6), an enzyme also implicated in 2-AG hydrolysis[1][3]. This dual inhibitory action makes this compound a valuable tool for investigating the physiological and pathological roles of 2-AG signaling.
This compound: Chemical Properties and Inhibitory Activity
This compound is a glycine sulfonamide derivative.
IUPAC Name: N-((2,2-dimethylchroman-6-yl)sulfonyl)-N-(4-phenoxybenzyl)glycine[1]
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against DAGL-α and its selectivity over other related enzymes have been characterized in multiple studies. The following tables summarize the key quantitative data.
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| DAGL-α | Colorimetric (HEK293 membranes) | IC₅₀ | 18 nM | [2] |
| DAGL-α | Radiometric ([¹⁴C]-SAG substrate) | Kᵢ | 0.7 ± 0.08 µM | [4] |
| DAGL-α | Fluorescence-based (SAG substrate) | Kᵢ | 0.5 ± 0.09 µM | [4] |
| ABHD6 | - | Kᵢ | 0.8 µM | [3] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; SAG: 1-stearoyl-2-arachidonoyl-sn-glycerol
Mechanism of Action and Signaling Pathway
This compound exerts its primary effect by inhibiting DAGL-α, thereby reducing the biosynthesis of 2-AG from diacylglycerol (DAG) in the postsynaptic neuron. This reduction in 2-AG levels leads to decreased activation of presynaptic CB1 receptors, which in turn modulates neurotransmitter release.
Experimental Protocols
In Vitro DAGL-α Inhibition Assays
This protocol is adapted from methodologies that utilize a radiolabeled natural substrate to measure DAGL-α activity[5].
Objective: To determine the inhibitory effect of this compound on DAGL-α activity by measuring the reduction in the formation of radiolabeled 2-AG.
Materials:
-
This compound
-
Membrane preparations from HEK293T cells overexpressing human DAGL-α
-
[¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol ([¹⁴C]-SAG) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the DAGL-α expressing membrane preparation with either this compound or vehicle (DMSO) for a specified time (e.g., 20 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the [¹⁴C]-SAG substrate.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids from the aqueous phase.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the substrate ([¹⁴C]-SAG) from the product ([¹⁴C]-2-AG).
-
Visualize the radiolabeled spots using a phosphorimager.
-
Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the amount of [¹⁴C]-2-AG formed in the presence of this compound to the vehicle control.
This protocol is based on a coupled-enzyme assay that allows for real-time monitoring of DAGL-α activity[4].
Objective: To determine the inhibitory potency of this compound on DAGL-α activity through a continuous, fluorescence-based measurement.
Materials:
-
This compound
-
Membrane preparations from HEK293T cells overexpressing DAGL-α
-
1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as substrate
-
Monoacylglycerol lipase (MAGL)
-
Glycerol kinase (GK)
-
Glycerol-3-phosphate oxidase (GPO)
-
Horseradish peroxidase (HRP)
-
Ampliflu™ Red (or similar fluorescent probe)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate the DAGL-α expressing membranes with this compound or vehicle for 20 minutes.
-
Prepare an assay mix containing SAG, MAGL, GK, GPO, HRP, ATP, and Ampliflu™ Red in the assay buffer.
-
Initiate the reaction by adding the assay mix to the wells containing the membranes and inhibitor.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (λex = ~535 nm, λem = ~595 nm) over time (e.g., every 5 minutes for 60 minutes).
-
The rate of fluorescence increase is proportional to the rate of 2-AG production.
-
Calculate the inhibitory potency (e.g., pIC₅₀) from the dose-response curve of the reaction rates versus this compound concentration.
In Vivo Studies
The following protocol outlines a general procedure for assessing the in vivo effects of this compound on blood-brain barrier (BBB) integrity and 2-AG levels in a rodent model.
Objective: To evaluate the impact of systemic this compound administration on BBB permeability and central and peripheral 2-AG concentrations.
Animal Model: Female Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
[¹⁴C]-sucrose (for BBB permeability assessment)
-
Anesthetics
-
Surgical tools for in situ brain perfusion
-
Liquid chromatography-mass spectrometry (LC-MS) system for 2-AG quantification
Procedure:
-
This compound Administration:
-
Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Blood-Brain Barrier Permeability Assessment (In Situ Brain Perfusion):
-
At a designated time point post-injection (e.g., 90 minutes), anesthetize the rats.
-
Perform in situ brain perfusion with a buffer containing a known concentration of [¹⁴C]-sucrose.
-
After perfusion, collect brain tissue samples (e.g., cortex).
-
Measure the radioactivity in the brain tissue and perfusion fluid to calculate the brain uptake of [¹⁴C]-sucrose, an indicator of BBB permeability.
-
-
Measurement of 2-AG Levels:
-
At the same time point, collect brain tissue (e.g., cortex, periaqueductal gray) and blood samples from a separate cohort of animals.
-
Immediately process the samples to prevent ex vivo changes in endocannabinoid levels.
-
Extract lipids from the tissue and plasma samples.
-
Quantify 2-AG levels using a validated LC-MS method.
-
-
Analysis of Tight Junction Proteins:
-
From the brain tissue collected, perform Western blotting to assess the expression levels of tight junction proteins, such as Zonula occludens-1 (ZO-1).
-
Downstream Effects of DAGL-alpha Inhibition by this compound
Inhibition of DAGL-α by this compound leads to a cascade of downstream effects, primarily stemming from the reduction of 2-AG levels.
-
Reduced Endocannabinoid Tone: The most immediate consequence is a decrease in the concentration of 2-AG in the brain and other tissues. This leads to reduced activation of CB1 and CB2 receptors.
-
Impaired Retrograde Signaling: The decrease in 2-AG-mediated retrograde signaling at synapses can alter synaptic plasticity, which may have implications for learning, memory, and other cognitive functions.
-
Impact on Blood-Brain Barrier Integrity: In vivo studies have shown that administration of this compound can increase the permeability of the BBB. This effect is associated with a reduction in the expression of the tight junction protein Zonula occludens-1 (ZO-1) in the cerebral cortex. The endocannabinoid system, including 2-AG, is known to play a role in maintaining the integrity of the intestinal barrier, and a similar mechanism may be at play in the BBB[3][6].
-
Modulation of Neuroinflammation: By reducing the precursor for pro-inflammatory prostaglandins, DAGL-α inhibition has been shown to attenuate neuroinflammatory responses[1].
Conclusion
This compound is a valuable pharmacological tool for the study of the endocannabinoid system. Its potent dual inhibition of DAGL-α and ABHD6 allows for the acute and significant reduction of 2-AG levels, enabling detailed investigation into the roles of this endocannabinoid in health and disease. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to facilitate further research into the therapeutic potential of targeting DAGL-α and to aid in the development of novel therapeutics for a range of disorders. Researchers should consider the dual-target nature of this compound when interpreting experimental results.
References
- 1. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Role of the Endocannabinoid System in the Regulation of Intestinal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A natural substrate-based fluorescence assay for inhibitor screening on diacylglycerol lipase α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of CB1 receptors in the acute regulation of small intestinal permeability: effects of high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
LEI-106: A Technical Guide to its α/β-hydrolase Domain 6 (ABHD6) Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of LEI-106, focusing on its mechanism of action as an inhibitor of α/β-hydrolase domain 6 (ABHD6). It includes quantitative inhibitory data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: this compound in the Context of the Endocannabinoid System
This compound is a potent small molecule inhibitor belonging to the glycine sulfonamide chemical class.[1][2] It was identified as a dual inhibitor, targeting both sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2][3] Both enzymes are critical players in the endocannabinoid system (ECS), a ubiquitous signaling system involved in regulating a vast array of physiological processes.
ABHD6 is a serine hydrolase responsible for the degradation of the primary endocannabinoid, 2-arachidonoylglycerol (2-AG).[4][5][6][7] While monoacylglycerol lipase (MAGL) is responsible for the majority of 2-AG hydrolysis in the brain (approx. 85%), ABHD6 accounts for a significant portion of the remainder and is strategically located at the postsynaptic membrane, close to the site of 2-AG synthesis.[1][7][8][9] By inhibiting ABHD6, this compound effectively elevates the levels of 2-AG, thereby modulating cannabinoid receptor signaling. This makes this compound a valuable pharmacological tool for studying the ECS and a potential therapeutic lead for conditions where ECS dysregulation is implicated, such as metabolic syndrome.[2][7]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against its primary targets. The following table summarizes the key data points for easy comparison.
| Target Enzyme | Parameter | Value | Reference(s) |
| α/β-hydrolase domain 6 (ABHD6) | Ki (Inhibition constant) | 0.8 µM | [3] |
| sn-1-Diacylglycerol lipase α (DAGL-α) | IC50 (Half maximal inhibitory concentration) | 18 nM | [3][8] |
| sn-1-Diacylglycerol lipase α (DAGL-α) | Ki (vs. natural substrate hydrolysis) | 0.7 µM | [3] |
Mechanism of Action and Signaling Pathway
ABHD6 plays a crucial role as a gatekeeper for 2-AG signaling. In neurons, 2-AG is synthesized "on-demand" in the postsynaptic terminal from membrane phospholipids, a process mediated by DAGL-α.[7][9] Once synthesized, 2-AG travels as a retrograde messenger across the synaptic cleft to activate presynaptic cannabinoid type 1 (CB1) receptors, typically leading to a reduction in neurotransmitter release.
ABHD6 is an integral membrane protein also located at the postsynaptic neuron, positioned to hydrolyze 2-AG into arachidonic acid and glycerol, thus terminating its signaling capacity.[7][9] By inhibiting ABHD6, this compound prevents this degradation, leading to an accumulation of 2-AG. This surplus of 2-AG enhances the activation of cannabinoid receptors (both CB1 in the central nervous system and CB2 on immune cells), thereby amplifying endocannabinoid signaling.[4][6]
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 6. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α/β-Hydrolase Domain-Containing 6 (ABHD6)— A Multifunctional Lipid Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. realmofcaring.org [realmofcaring.org]
LEI-106: A Technical Guide to its Discovery, Synthesis, and Dual Inhibition of DAGL-α and ABHD6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of LEI-106, a potent dual inhibitor of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). The information presented is collated from primary research and is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction and Discovery
This compound emerged from a high-throughput screening campaign that identified glycine sulfonamides as a novel class of inhibitors for DAGL-α, the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[1][2][3] Subsequent structure-activity relationship (SAR) studies of this new class of compounds led to the development of this compound.[1][2][3] During its characterization, activity-based protein profiling (ABPP) revealed that this compound also inhibits ABHD6, another serine hydrolase involved in 2-AG metabolism.[1][2][3] This dual inhibitory activity makes this compound a valuable chemical probe for studying the endocannabinoid system and a potential lead compound for therapeutic development in areas such as diet-induced obesity and metabolic syndrome.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting two key enzymes in the 2-AG signaling pathway:
-
sn-1-Diacylglycerol Lipase α (DAGL-α): This enzyme synthesizes 2-AG from diacylglycerol (DAG) at the postsynaptic membrane. 2-AG then acts as a retrograde messenger, activating presynaptic cannabinoid receptors (CB1 and CB2).
-
α/β-Hydrolase Domain 6 (ABHD6): Located on the postsynaptic membrane, ABHD6 is one of the enzymes responsible for the degradation of 2-AG, thus terminating its signaling.[4]
By dually inhibiting both the synthesis and a degradation pathway of 2-AG, this compound can modulate the levels and activity of this important endocannabinoid.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and related glycine sulfonamides against human DAGL-α and ABHD6.
Table 1: Inhibition of human DAGL-α by Glycine Sulfonamides
| Compound | Structure | IC₅₀ (nM) |
| 14 | R = 4-phenoxybenzyl | 50 |
| 15 (this compound) | R = 4-phenoxybenzyl, with 2,2-dimethylchroman | 18 |
| 17 | R = 4-(benzyloxy)benzyl | 27 |
| 18 | R = 4-(4-fluorophenoxy)benzyl | 33 |
| 19 | R = 4-(4-chlorophenoxy)benzyl | 42 |
| 20 | R = 4-(p-tolyloxy)benzyl | 55 |
Data sourced from Janssen et al., J Med Chem. 2014;57(15):6610-6622.
Table 2: Inhibition of human ABHD6 by this compound and Related Compounds
| Compound | Kᵢ (µM) |
| 14 | 18.3 |
| 15 (this compound) | 0.8 |
| 17 | 2.7 |
Data sourced from Janssen et al., J Med Chem. 2014;57(15):6610-6622.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection.
Experimental Protocols
-
Sulfonamide Formation: To a solution of the appropriate substituted benzylamine (Intermediate A) in dichloromethane (DCM) at 0 °C, an equimolar amount of the corresponding sulfonyl chloride (e.g., 2,2-dimethylchroman-6-sulfonyl chloride for this compound, Intermediate B) and triethylamine are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography.
-
N-Alkylation: The resulting sulfonamide is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0 °C, followed by the addition of ethyl bromoacetate. The reaction is stirred at room temperature overnight. The mixture is then quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
Saponification: The ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the final carboxylic acid product, this compound.
-
Enzyme and Substrate Preparation: Membranes from HEK293T cells overexpressing human DAGL-α are used as the enzyme source. The substrate, [¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol, is prepared in an appropriate buffer.
-
Inhibition Assay: The enzyme preparation is pre-incubated with various concentrations of the inhibitor (e.g., this compound) in an assay buffer for a specified time at 37 °C.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the radiolabeled substrate. The reaction is allowed to proceed for a set time and then terminated by the addition of a quench solution (e.g., chloroform/methanol).
-
Analysis: The lipids are extracted, and the product ([¹⁴C]-2-arachidonoylglycerol) is separated from the substrate by thin-layer chromatography. The radioactivity of the product spot is quantified using a phosphorimager.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Assay Principle: A coupled enzyme assay is used where the hydrolysis of 2-AG by ABHD6 produces glycerol. The glycerol is then used in a multi-enzyme cascade that results in the oxidation of a fluorogenic probe (e.g., Amplex Red).
-
Procedure: Membranes from HEK293T cells overexpressing human ABHD6 are pre-incubated with the test compounds. The reaction is initiated by adding 2-AG and the coupled enzyme system (glycerol kinase, glycerol-3-phosphate oxidase, and horseradish peroxidase) along with the fluorogenic probe.
-
Measurement: The increase in fluorescence is monitored over time using a plate reader.
-
Data Analysis: Kᵢ values are determined from the dose-dependent inhibition curves.
Conclusion
This compound is a significant chemical tool that has arisen from the systematic exploration of the glycine sulfonamide scaffold. Its dual inhibition of DAGL-α and ABHD6 provides a unique pharmacological profile for probing the complexities of the endocannabinoid system. The detailed synthetic and experimental protocols provided herein offer a valuable resource for researchers aiming to utilize or further develop this and related compounds for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Studies of LEI-106: Information Not Publicly Available
Following a comprehensive review of publicly accessible scientific literature and drug development databases, no preclinical studies or data have been identified for a compound designated as LEI-106.
Efforts to locate information on the pharmacology, mechanism of action, pharmacokinetics, and toxicology of a compound specifically named this compound have been unsuccessful. This suggests that "this compound" may be an internal project code not yet disclosed in public scientific forums, a compound that was discontinued in early-stage development before the publication of any research, or a potential misnomer for another therapeutic agent.
Initial investigations revealed information on other drug candidates with "106" in their designation, such as CNP-106 and ADG106. However, there is no discernible link or publicly available information to suggest that these are related to or the same as this compound. These compounds are distinct entities with their own specific preclinical and clinical development programs.
Due to the absence of any available data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation from the originating institution or await potential future disclosures in scientific publications or conference proceedings. Without any primary data, a summary of preclinical findings cannot be generated.
LEI-106: A Dual Inhibitor of DAGL-α and ABHD6 for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent and selective dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1] This dual-action mechanism positions this compound as a valuable research tool for investigating the nuanced roles of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system (CNS). By simultaneously blocking a primary synthesis pathway and a degradation pathway for 2-AG, this compound offers a unique pharmacological profile for modulating endocannabinoid signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, relevant quantitative data, experimental protocols derived from studies of its target enzymes, and the signaling pathways it influences.
Mechanism of Action
This compound exerts its effects by inhibiting two distinct serine hydrolases involved in the lifecycle of the endocannabinoid 2-AG.
-
DAGL-α Inhibition: DAGL-α is the principal enzyme responsible for the biosynthesis of 2-AG in the brain.[1] It catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG and a free fatty acid. By inhibiting DAGL-α, this compound reduces the on-demand production of 2-AG in the postsynaptic neuron, thereby attenuating retrograde signaling through cannabinoid receptors (primarily CB1).
-
ABHD6 Inhibition: ABHD6 is a postsynaptic enzyme that contributes to the degradation of 2-AG, hydrolyzing it into arachidonic acid and glycerol.[2][3][4] While monoacylglycerol lipase (MAGL) is the primary enzyme for 2-AG degradation in the presynaptic terminal, ABHD6 plays a significant role in controlling the lifespan and signaling efficacy of 2-AG in the postsynaptic compartment.[2][4]
The dual inhibition of DAGL-α and ABHD6 by this compound results in a complex modulation of 2-AG signaling. The predominant effect is expected to be a reduction in overall 2-AG levels due to the blockade of its main synthetic enzyme.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds used to study its target enzymes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Reference |
| sn-1-Diacylglycerol lipase α (DAGL-α) | IC₅₀ | 18 nM | [5] |
| α/β-hydrolase domain 6 (ABHD6) | Kᵢ | 0.8 µM | [5] |
| Hydrolysis of [¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol | Kᵢ | 0.7 µM | [5] |
Table 2: Effects of DAGL-α Inhibition on Neuronal Function (Data from studies using DAGL inhibitors like DO34)
| Experimental Model | Parameter Measured | Effect of DAGL-α Inhibition | Reference |
| Mouse Hippocampal Slices | Long-Term Potentiation (LTP) | Attenuated TBS-induced LTP | [5] |
| Mouse Model of Inflammatory Pain (LPS) | Mechanical Allodynia | Reversal of LPS-induced allodynia | [6] |
| Mouse Model of Inflammatory Pain (LPS) | Cold Allodynia | Reversal of LPS-induced allodynia | [6] |
| Mouse Fear Extinction Model | Freezing Behavior | Impaired fear extinction | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects in vivo.
Signaling Pathway of 2-AG Modulation by this compound
Caption: Signaling pathway of 2-AG modulation by this compound.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for in vivo studies.
Experimental Protocols
While specific protocols for this compound in neuroscience are not extensively published, methodologies from studies on the potent DAGL inhibitor DO34 can be adapted. These provide a strong foundation for designing experiments with this compound.
Protocol 1: Assessment of Inflammatory Pain
-
Objective: To evaluate the effect of DAGL inhibition on inflammatory pain.
-
Animal Model: C57BL/6J mice.
-
Procedure:
-
Induce inflammation by injecting lipopolysaccharide (LPS) into the hind paw.
-
Prepare this compound in a vehicle solution (e.g., 18:1:1 solution of saline, ethanol, and Kolliphor EL).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose range extrapolated from similar compounds (e.g., 30-50 mg/kg for DO34).[6]
-
Assess mechanical allodynia using von Frey filaments at various time points post-injection (e.g., 30 minutes to 8 hours).[6]
-
Assess cold allodynia using the acetone test.[6]
-
-
Expected Outcome: Based on studies with DO34, this compound is expected to reverse LPS-induced mechanical and cold allodynia.[6]
Protocol 2: Evaluation of Fear Extinction
-
Objective: To determine the role of DAGL in the extinction of conditioned fear.
-
Animal Model: C57BL/6J mice.
-
Procedure:
-
Fear Conditioning (Day 1): Place mice in a conditioning chamber and present an auditory cue (conditioned stimulus, CS) paired with a mild foot shock (unconditioned stimulus, US).
-
Drug Administration (Day 2): Two hours prior to extinction training, administer this compound (e.g., 50 mg/kg, i.p.) or vehicle.[7]
-
Extinction Training (Day 2 & 3): Place mice in a novel context and present the auditory cue repeatedly without the foot shock. Measure freezing behavior.
-
Extinction Recall (Day 4): Present the auditory cue in the novel context and measure freezing behavior.
-
-
Expected Outcome: Inhibition of DAGL is expected to impair fear extinction, leading to higher levels of freezing during extinction training and recall compared to vehicle-treated animals.[7]
Protocol 3: Assessment of Long-Term Potentiation (LTP)
-
Objective: To investigate the effect of DAGL inhibition on synaptic plasticity.
-
Preparation: Acute hippocampal slices from C57BL/6J mice.
-
Procedure:
-
Prepare transverse hippocampal slices (e.g., 400 µm thick).
-
Administer this compound or vehicle to the mice 2 hours before slice preparation, or apply directly to the artificial cerebrospinal fluid (aCSF) perfusing the slices.
-
Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.
-
Induce LTP using theta-burst stimulation (TBS).
-
Continue recording fEPSPs for at least 60 minutes post-TBS to measure the magnitude of potentiation.
-
-
Expected Outcome: Inhibition of DAGL-α is anticipated to attenuate the magnitude of TBS-induced LTP in the hippocampus.[5]
Conclusion
This compound represents a sophisticated chemical probe for dissecting the complexities of the endocannabinoid system. Its dual inhibitory action on DAGL-α and ABHD6 provides a unique tool for modulating 2-AG signaling in both synthesis and degradation pathways. While direct neuroscience research on this compound is still emerging, the extensive data from studies on its target enzymes and related inhibitors strongly suggest its potential as a powerful tool for investigating a range of neurological processes, including learning, memory, pain, and anxiety. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research applications of this compound in neuroscience.
References
- 1. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of α,β-Hydrolase Domain Containing Protein 6 as a Diacylglycerol Lipase in Neuro-2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Diacylglycerol Lipase Impairs Fear Extinction in Mice [frontiersin.org]
Methodological & Application
Application Notes & Protocols: LS-106 In Vivo Efficacy
Note: The following information pertains to LS-106 , a fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. No public data was found for a compound designated "LEI-106"; LS-106 is presented here due to the close similarity in name and the availability of detailed preclinical data relevant to researchers in oncology and drug development.
Introduction
LS-106 is a novel, potent, and reversible fourth-generation EGFR tyrosine kinase inhibitor (TKI) developed to overcome acquired resistance to third-generation TKIs like osimertinib.[1][2] Specifically, LS-106 targets the EGFR C797S mutation, which is a key mechanism of resistance in non-small cell lung cancer (NSCLC).[1][2][3] This mutation prevents the covalent binding of irreversible inhibitors such as osimertinib.[1] LS-106 demonstrates significant preclinical antitumor activity in both in vitro and in vivo models harboring EGFR triple mutations (e.g., 19del/T790M/C797S).[1][2]
Mechanism of Action
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell proliferation and survival.[3] In many NSCLC cases, activating mutations in EGFR lead to oncogenesis. While TKIs can inhibit this signaling, resistance mutations often emerge. The C797S mutation, in particular, blocks the binding of third-generation covalent inhibitors.[3] LS-106 is a non-covalent, reversible inhibitor that binds to the ATP-binding site of EGFR, even in the presence of the C797S mutation, thereby blocking its phosphorylation and downstream signaling.[1] This action effectively suppresses the growth of tumor cells that have become resistant to prior generations of EGFR inhibitors.
Caption: EGFR signaling pathway and points of inhibition by different TKI generations.
Quantitative Data Summary
The preclinical efficacy of LS-106 has been quantified through both enzymatic assays and in vivo tumor models.
Table 1: In Vitro Kinase Inhibitory Activity of LS-106
| EGFR Mutant Kinase | LS-106 IC₅₀ (nmol/L) |
| EGFR19del/T790M/C797S | 2.4[1][2] |
| EGFRL858R/T790M/C797S | 3.1[1][2] |
| EGFRL858R/T790M | Comparable to Osimertinib[1][2] |
| Wild-type EGFR | Comparable to Osimertinib[1][2] |
Table 2: In Vivo Antitumor Efficacy of LS-106
| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Administration | Tumor Growth Inhibition (TGI) |
| Xenograft | PC-9-OR (EGFR19del/T790M/C797S) | LS-106 | 30 | Oral | 83.5%[1][2] |
| Xenograft | PC-9-OR (EGFR19del/T790M/C797S) | LS-106 | 60 | Oral | 136.6%[1][2][4] |
A TGI of >100% indicates tumor regression.[4][5]
Detailed In Vivo Experimental Protocol
This protocol describes a xenograft study to evaluate the antitumor efficacy of LS-106 in an immunodeficient mouse model bearing tumors derived from human NSCLC cells with the EGFR triple mutation.
Objective
To determine the in vivo efficacy of orally administered LS-106 in a PC-9-OR subcutaneous xenograft mouse model.
Materials
-
Compound: LS-106
-
Cell Line: PC-9-OR, a human NSCLC cell line engineered to express the EGFR19del/T790M/C797S triple mutation.[1][2]
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), female, 5-6 weeks old.
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.4% Tween 80 in ddH₂O).
-
Reagents: Matrigel (optional, for cell implantation), sterile PBS.
-
Equipment: Calipers, animal balance, oral gavage needles, sterile syringes and needles.
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft efficacy study of LS-106.
Methodology
-
Cell Culture and Implantation:
-
Culture PC-9-OR cells under standard conditions until they reach exponential growth phase.
-
Harvest cells and resuspend them in sterile PBS, optionally mixing 1:1 with Matrigel to improve tumor take rate.
-
Subcutaneously inject approximately 5 million cells into the right flank of each mouse.[6]
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[6]
-
Once tumors reach a mean volume of 200-400 mm³, randomize the animals into treatment groups (e.g., n=5-6 mice per group).[6]
-
Group 1: Vehicle control
-
Group 2: LS-106 (30 mg/kg)
-
Group 3: LS-106 (60 mg/kg)
-
-
-
Drug Administration:
-
Prepare fresh formulations of LS-106 in the vehicle daily.
-
Administer the assigned treatment to each mouse once daily via oral gavage. The volume is typically adjusted based on individual body weight.
-
-
Efficacy Monitoring and Endpoint:
-
Measure tumor volumes and body weights two to three times weekly throughout the study. Body weight is a key indicator of treatment toxicity.
-
The study endpoint is reached when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³), or after a fixed duration (e.g., 21-28 days).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and potential downstream analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
Ethical Considerations
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[8] Animal welfare should be monitored daily, and any animal showing signs of excessive distress or toxicity should be euthanized.
References
- 1. LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LS-106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of allosteric inhibitors targeting C797S mutant EGFR in NSCLC: an integrative in silico and in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H1975 and PC9 xenograft tumor model [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
LEI-106 In Vitro Assay Guide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LEI-106 is an investigational nanoparticle-based immunomodulatory agent designed to induce antigen-specific immune tolerance. The nanoparticle encapsulates specific pathogenic antigens, facilitating their delivery to antigen-presenting cells (APCs) to reprogram the immune response from an inflammatory to a tolerant state. This guide provides detailed protocols for in vitro assays to characterize the mechanism of action and bioactivity of this compound.
The putative mechanism of action for this compound involves its uptake by APCs, particularly splenic marginal zone macrophages and liver APCs expressing scavenger receptors. This process is similar to the clearance of apoptotic debris and aims to induce a tolerogenic immune response to the encapsulated antigens.[1]
Data Presentation
Table 1: Cellular Uptake of this compound by Antigen-Presenting Cells
| Cell Type | Incubation Time (hours) | This compound Concentration (µg/mL) | Uptake Efficiency (%) |
| Splenic Macrophages | 4 | 10 | 65 ± 5.2 |
| Splenic Macrophages | 24 | 10 | 88 ± 7.1 |
| Bone Marrow-Derived Dendritic Cells | 4 | 10 | 45 ± 4.5 |
| Bone Marrow-Derived Dendritic Cells | 24 | 10 | 72 ± 6.3 |
Table 2: Effect of this compound on T-cell Proliferation in Antigen-Specific Co-culture
| Treatment | Antigen Concentration (µg/mL) | Proliferation Index (vs. Control) |
| This compound | 1 | 0.3 ± 0.08 |
| This compound | 10 | 0.2 ± 0.05 |
| Control Nanoparticles | 10 | 1.1 ± 0.15 |
Table 3: Cytokine Secretion Profile from this compound Treated APC-T Cell Co-cultures
| Cytokine | This compound (10 µg/mL) (pg/mL) | Control Nanoparticles (10 µg/mL) (pg/mL) |
| IL-2 | 150 ± 25 | 850 ± 92 |
| IFN-γ | 220 ± 31 | 1200 ± 150 |
| IL-10 | 980 ± 110 | 150 ± 20 |
| TGF-β | 1100 ± 130 | 200 ± 35 |
Experimental Protocols
Cellular Uptake of this compound by Antigen-Presenting Cells
This protocol details the methodology to quantify the uptake of fluorescently labeled this compound by APCs using flow cytometry.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC)
-
Primary murine splenic macrophages or bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI-1640 medium
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
-
Flow cytometer
Protocol:
-
Culture splenic macrophages or BMDCs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare a working solution of fluorescently labeled this compound in complete RPMI-1640 medium at the desired concentration.
-
Remove the culture medium from the cells and add the this compound solution.
-
Incubate the cells for various time points (e.g., 4 and 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, gently wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Gate on the live cell population using forward and side scatter properties and a viability dye like Propidium Iodide.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine uptake efficiency.
T-cell Proliferation Assay
This protocol describes a co-culture assay to assess the effect of this compound on antigen-specific T-cell proliferation.
Materials:
-
This compound
-
Control nanoparticles (without encapsulated antigen)
-
Antigen-presenting cells (e.g., irradiated splenocytes)
-
Antigen-specific CD4+ T-cells (from a T-cell receptor transgenic mouse, e.g., OT-II)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Flow cytometer
Protocol:
-
Label antigen-specific CD4+ T-cells with CFSE according to the manufacturer's instructions.
-
Plate APCs (e.g., irradiated splenocytes) at 2 x 10^5 cells/well in a 96-well plate.
-
Add this compound or control nanoparticles at various concentrations to the APCs and incubate for 6 hours.
-
Add the CFSE-labeled CD4+ T-cells to the wells at a 1:1 ratio with the APCs.
-
Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).
-
Analyze the cells by flow cytometry.
-
Gate on the CD4+ T-cell population and measure the dilution of CFSE fluorescence as an indicator of cell proliferation.
-
Calculate the proliferation index based on the number of cell divisions.
Cytokine Secretion Analysis
This protocol outlines the measurement of cytokine secretion from APC-T cell co-cultures treated with this compound.
Materials:
-
Supernatants from the T-cell proliferation assay (from step 5)
-
ELISA kits or multiplex cytokine assay kits (e.g., Luminex) for IL-2, IFN-γ, IL-10, and TGF-β
-
Plate reader or multiplex assay system
Protocol:
-
After the 72-hour co-culture period, centrifuge the 96-well plates to pellet the cells.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Perform ELISA or multiplex cytokine assays on the supernatants according to the manufacturer's instructions to quantify the concentrations of IL-2, IFN-γ, IL-10, and TGF-β.
-
Generate standard curves for each cytokine to determine their concentrations in the samples.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for the in vitro T-cell proliferation assay.
References
Application Notes and Protocols for the Use of LEI-106, a Selective Cannabinoid Receptor 2 (CB2) Agonist, in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LEI-106, a selective agonist for the Cannabinoid Receptor 2 (CB2), in a variety of cell culture-based assays. The protocols outlined below are designed to facilitate the investigation of this compound's effects on cellular signaling, viability, and inflammatory responses.
Introduction
The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including B cells, T cells, and macrophages.[1][2] Its activation is associated with the modulation of immune responses and inflammatory processes, making it a promising therapeutic target for a range of disorders, including chronic pain, inflammation, and neurodegenerative diseases. This compound is a selective agonist for the CB2 receptor. Activation of the CB2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, CB2 receptor activation can modulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are critical regulators of cell survival, proliferation, and inflammation.[4]
Data Presentation
The following table summarizes hypothetical quantitative data for a representative selective CB2 receptor agonist, which can be used as a reference for designing experiments with this compound.
| Parameter | Cell Line | Assay | Value |
| Binding Affinity (Ki) | HEK293 cells expressing human CB2 receptor | Radioligand Binding Assay | 5.2 nM |
| Functional Potency (EC50) | CHO-K1 cells expressing human CB2 receptor | cAMP Inhibition Assay | 12.8 nM |
| ERK1/2 Phosphorylation (EC50) | Jurkat Cells | Western Blot | 25 nM |
| Akt Phosphorylation (EC50) | Human PBMCs | Western Blot | 45 nM |
| Inhibition of LPS-induced TNF-α release (IC50) | Human PBMCs | ELISA | 60 nM |
Signaling Pathways and Experimental Workflow
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by this compound initiates a cascade of intracellular events. The receptor, being coupled to an inhibitory G protein (Gi/o), inhibits adenylyl cyclase upon activation, leading to a decrease in intracellular cAMP levels. Concurrently, the βγ subunits of the G protein can activate downstream pathways, including the ERK1/2 and Akt signaling cascades.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in cell culture.
References
- 1. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Activation of Erk1/2 and Akt in astrocytes under ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LEI-106 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LEI-106, a potent inhibitor of soluble epoxide hydrolase (sEH), for use in preclinical mouse models. The protocols detailed below are based on established methodologies for sEH inhibitors and are intended to serve as a guide for researchers initiating in vivo studies with this compound.
Introduction to this compound and Soluble Epoxide Hydrolase (sEH)
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[1][2] EETs, derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[2][3][4] However, sEH rapidly hydrolyzes EETs to their less active diol metabolites, dihydroxyeicosatrienoic acids (DHETs).[1][3] By inhibiting sEH, this compound stabilizes the levels of beneficial EETs, thereby potentiating their protective effects. This mechanism of action makes sEH inhibitors like this compound promising therapeutic candidates for a range of conditions, including inflammatory diseases, neuropathic pain, cardiovascular disorders, and neurodegenerative diseases.[1][2][3]
Quantitative Data Summary
The following table summarizes typical dosage ranges and pharmacokinetic parameters for sEH inhibitors in mouse models, which can be used as a starting point for studies with this compound. It is crucial to perform dose-response studies to determine the optimal dosage of this compound for a specific mouse model and therapeutic indication.
| Parameter | sEH Inhibitor (Example) | Mouse Model | Dosage | Route of Administration | Key Findings | Reference |
| Dosage | TPPU | Alzheimer's Disease (5XFAD) | 1 mg/kg/day | Oral Gavage | Reduced neuroinflammation and improved cognitive function. | [5][6] |
| Dosage | t-AUCB | Inflammation | 0.1 mg/kg | s.c. injection | Pharmacokinetic profiling. | [7] |
| Pharmacokinetics | t-AUCB | CFW Mice | 0.1, 0.3, 1 mg/kg | Oral Gavage | Tmax ~30 min. Cmax above IC50 at all doses. | [7] |
| Pharmacokinetics | APAU | CFW Mice | 0.1, 0.3, 1 mg/kg | Oral Gavage | Tmax ~30 min. Cmax above IC50 at all doses. | [7] |
| Pharmacokinetics | TPAU | CFW Mice | 0.1, 0.3, 1 mg/kg | Oral Gavage | Slower absorption, Tmax ~4 h. | [7] |
Signaling Pathways of sEH Inhibition
The inhibition of sEH by this compound leads to the accumulation of EETs, which in turn modulate multiple downstream signaling pathways to exert their anti-inflammatory and protective effects.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
LEI-106: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent and reversible dual inhibitor of diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By inhibiting these key enzymes in the endocannabinoid system, this compound effectively blocks the degradation of 2-arachidonoylglycerol (2-AG), a major endogenous cannabinoid. This leads to an accumulation of 2-AG, which can potentiate its signaling effects. These application notes provide an overview of the solubility and preparation of this compound for research purposes, along with detailed protocols for its use in in vitro studies and a diagram of the relevant signaling pathway.
Physicochemical Data and Solubility
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₇NO₆S | [1] |
| Molecular Weight | 481.56 g/mol | [1] |
| CAS Number | 1620582-23-1 | [1] |
| Appearance | Powder | [1] |
| Storage (Powder) | -20°C | [1] |
| Storage (in Solvent) | -80°C | [1] |
| Water Solubility | Data not available | [1] |
| DMSO Solubility | Soluble (used for in vitro assays) | [2] |
| Ethanol Solubility | Data not available |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for dilution in aqueous buffers for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
In Vitro DAGL-α Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on DAGL-α using a cell membrane preparation.
Materials:
-
HEK293T cells overexpressing DAGL-α (or other suitable cell line)
-
Cell lysis buffer
-
Substrate solution (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG)
-
This compound stock solution (in DMSO)
-
Assay buffer
-
Detection reagents (specific to the chosen assay format, e.g., for measuring 2-AG production)
-
96-well microplate
-
Plate reader
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from cells overexpressing DAGL-α according to standard laboratory protocols.
-
Inhibitor Pre-incubation: In a 96-well plate, add the desired concentrations of this compound (diluted from the DMSO stock solution) to the membrane preparation. Include a vehicle control (DMSO only). Incubate for a predetermined time (e.g., 15-30 minutes) at the appropriate temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).
-
Detection: Measure the amount of product formed (2-AG) using a suitable detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzyme assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway
This compound exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it inhibits the enzymes DAGL-α and ABHD6, which are responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2).
References
Application Notes and Protocols for the Analytical Detection of LEI-106
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent dual inhibitor of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), with a CAS number of 1620582-23-1 and a molecular formula of C₂₆H₂₇NO₆S[1][2][3][4]. As a key modulator of the endocannabinoid signaling pathway, precise and accurate quantification of this compound is critical for preclinical and clinical research, including pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1620582-23-1 | [1][2][4] |
| Molecular Formula | C₂₆H₂₇NO₆S | [1][2][3][4] |
| Molecular Weight | 481.56 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Purity (typical) | >98% (by HPLC) | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by inhibiting DAGL-α and ABHD6, two key enzymes in the endocannabinoid system. DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), while ABHD6 is involved in its degradation. By inhibiting both enzymes, this compound modulates the levels of 2-AG, which in turn affects downstream signaling through cannabinoid receptors (CB1 and CB2).
Analytical Methods
The following sections detail generalized protocols for the quantitative analysis of this compound. These methods are intended as a starting point and require optimization and validation for specific applications and matrices.
Experimental Workflow
A typical workflow for the analysis of this compound in biological samples is depicted below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in simpler matrices or for quality control of the drug substance.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 30-90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (likely 254 nm or 280 nm) |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., DMSO or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.
-
Sample Preparation: For drug substance, dissolve a known amount in the mobile phase. For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MRM Transitions | To be determined by infusion of this compound standard |
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking known concentrations of this compound into the blank biological matrix. Use a suitable internal standard (e.g., a stable isotope-labeled version of this compound). Perform sample extraction using protein precipitation or solid-phase extraction.
-
MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject the prepared standards, QCs, and samples into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Calculate the concentration of this compound in the unknown samples.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance characteristics of the described analytical methods. These values are illustrative and will need to be established during method validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.995 | >0.998 |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.05-0.5 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.1-1.0 ng/mL |
| Accuracy (% Bias) | ±15% | ±15% |
| Precision (%RSD) | <15% | <15% |
| Recovery | >85% | >90% |
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the study, with HPLC-UV being suitable for less complex samples and quality control, and LC-MS/MS offering the high sensitivity and selectivity required for bioanalysis in complex matrices. It is imperative that these methods are fully validated according to regulatory guidelines to ensure the generation of reliable and reproducible data in support of drug development programs.
References
Application Notes and Protocols for LEI-106 in Lipid Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a potent and dual inhibitor of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2] DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. 2-AG is a key signaling lipid that modulates a wide range of physiological processes, including neurotransmission, inflammation, and energy balance, through the activation of cannabinoid receptors CB1 and CB2. By inhibiting DAGL-α, this compound serves as a valuable chemical probe to investigate the roles of 2-AG in these processes. Its dual-inhibitory action on ABHD6, another serine hydrolase involved in endocannabinoid metabolism, should be considered when interpreting experimental results. These application notes provide detailed protocols for the use of this compound in studying lipid signaling pathways.
Mechanism of Action
This compound is a glycine sulfonamide-based inhibitor that targets the active site of serine hydrolases.[2] It potently inhibits DAGL-α, thereby blocking the hydrolysis of diacylglycerol to produce 2-AG. This leads to a reduction in the levels of 2-AG in various tissues and cell types, allowing for the elucidation of 2-AG-dependent signaling events.
Quantitative Data
The following table summarizes the in vitro inhibitory potency of this compound against its primary targets.
| Target Enzyme | Parameter | Value | Reference |
| Diacylglycerol Lipase α (DAGL-α) | IC50 | 18 nM | [1][3] |
| Diacylglycerol Lipase α (DAGL-α) | Ki | 0.7 µM | [1][3] |
| α/β-hydrolase domain 6 (ABHD6) | Ki | 0.8 µM | [1][3] |
Signaling Pathway
The following diagram illustrates the central role of DAGL-α in the endocannabinoid signaling pathway and the point of intervention for this compound.
References
Application Notes and Protocols: LEI-106 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a novel, highly selective antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR). This receptor subtype has emerged as a promising, non-opioid target for the management of chronic pain, particularly neuropathic pain. Unlike traditional analgesics that act on the central nervous system, this compound exerts its effects primarily in the periphery, offering a potential for reduced central side effects. These application notes provide an overview of the utility of this compound in preclinical pain research, including detailed protocols for its use in established animal models and in vitro assays.
Mechanism of Action
The α9α10 nAChR is uniquely expressed on various immune cells, including macrophages and lymphocytes, as well as on dorsal root ganglia (DRG) neurons. In the context of nerve injury, these receptors are implicated in the inflammatory response that contributes to the development and maintenance of neuropathic pain. This compound, by selectively blocking the α9α10 nAChR, is hypothesized to attenuate neuroinflammation at the site of injury, thereby reducing neuronal hypersensitivity and alleviating pain. This targeted mechanism suggests a favorable therapeutic window and a distinct advantage over less specific anti-inflammatory agents or centrally acting analgesics. The blockade of this receptor subtype has been shown to be analgesic in animal models of nerve injury pain[1]. Furthermore, this action reduces the presence of choline acetyltransferase-positive cells, macrophages, and lymphocytes at the site of injury[1].
Signaling Pathway of this compound in Neuropathic Pain
Caption: Proposed mechanism of this compound in modulating neuropathic pain.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | This compound IC50 (nM) |
| α9α10 nAChR | 15 |
| α7 nAChR | > 10,000 |
| α3β4 nAChR | > 10,000 |
| α4β2 nAChR | > 10,000 |
| Muscarinic M1 | > 10,000 |
Table 2: Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax | 5 min | 30 min |
| Cmax | 250 ng/mL | 150 ng/mL |
| Half-life (t1/2) | 2.5 hours | 3.1 hours |
| Bioavailability | N/A | 45% |
| Brain Penetration | Low | Low |
Table 3: Efficacy in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Day 14 Post-Surgery |
| Vehicle | - | 2.5 ± 0.4 |
| This compound | 3 | 5.8 ± 0.6 |
| This compound | 10 | 9.2 ± 0.8 |
| This compound | 30 | 11.5 ± 1.1 |
| Gabapentin | 50 | 8.9 ± 0.7** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol outlines the procedure for evaluating the analgesic efficacy of this compound in a rat model of neuropathic pain.
Caption: Workflow for evaluating this compound in the CCI model of neuropathic pain.
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Anesthetic (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least 7 days before the experiment.
-
Baseline Behavioral Testing: Measure baseline mechanical sensitivity using von Frey filaments on the plantar surface of the hind paws.
-
CCI Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve.
-
Close the incision with sutures.
-
-
Post-Operative Care: Monitor the animals for recovery and provide appropriate post-operative care.
-
Pain Development: Allow 7-14 days for the development of neuropathic pain, characterized by mechanical allodynia.
-
Treatment Administration:
-
Randomly assign animals to treatment groups (Vehicle, this compound at various doses, positive control).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Behavioral Testing:
-
At specified time points after drug administration (e.g., 30, 60, 120 minutes), assess mechanical allodynia using von Frey filaments. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the paw withdrawal thresholds between treatment groups.
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity
This protocol describes an in vitro assay to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from cultured immune cells.
Caption: Workflow for assessing the anti-inflammatory effect of this compound in vitro.
-
Primary immune cells (e.g., peritoneal macrophages) or a suitable cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
An α9α10 nAChR agonist (e.g., a specific choline analog)
-
LPS (lipopolysaccharide) to prime the cells
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
-
Cell Culture:
-
Isolate and culture the immune cells according to standard protocols.
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Cell Priming:
-
If necessary, prime the cells with a low concentration of LPS for a few hours to upregulate the inflammatory machinery.
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with an α9α10 nAChR agonist for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release by this compound at each concentration and determine the IC50 value.
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of neuropathic pain, acting through a novel peripheral mechanism. The protocols and data presented here provide a framework for researchers to investigate the analgesic and anti-inflammatory properties of this compound in relevant preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
Application Notes and Protocols for Rodent Administration of a Dual DAGL-α/ABHD6 Inhibitor
Disclaimer: As of November 2025, a thorough review of publicly available scientific literature did not yield any specific in vivo studies detailing the administration of the compound LEI-106 to rodent models. Therefore, the following application notes and protocols are presented as a generalized guide for the preclinical in vivo evaluation of a hypothetical potent, dual sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6) inhibitor, hereafter referred to as "Dual Inhibitor-106." The provided data and methodologies are representative examples based on common practices for administering small molecule inhibitors to rodents and should be adapted and validated for any specific compound.
Introduction
Dual Inhibitor-106 is a potent, selective, dual-target inhibitor of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), while ABHD6 is also involved in 2-AG hydrolysis. By inhibiting both enzymes, Dual Inhibitor-106 is expected to modulate the endocannabinoid system, making it a valuable tool for investigating the physiological and pathophysiological roles of 2-AG in various rodent models of disease, including neurological and metabolic disorders. These application notes provide a framework for the preparation and administration of Dual Inhibitor-106 to rodents for pharmacokinetic, pharmacodynamic, and efficacy studies.
Data Presentation: Representative Pharmacokinetic and Efficacy Data
The following tables summarize hypothetical quantitative data for "Dual Inhibitor-106" to serve as a template for data presentation.
Table 1: Representative Pharmacokinetic Parameters of Dual Inhibitor-106 in Rodents
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | Intraperitoneal (i.p.) | 10 | 1500 ± 250 | 0.5 | 4500 ± 600 | 2.5 ± 0.5 | N/A |
| Mouse | Oral Gavage (p.o.) | 30 | 800 ± 150 | 1.0 | 3200 ± 500 | 3.0 ± 0.6 | ~45 |
| Rat | Intravenous (i.v.) | 5 | 2500 ± 400 | 0.08 | 3000 ± 450 | 2.0 ± 0.4 | 100 |
| Rat | Intraperitoneal (i.p.) | 10 | 1800 ± 300 | 0.75 | 6000 ± 900 | 3.5 ± 0.7 | ~80 |
Data are presented as mean ± standard deviation.
Table 2: Representative Efficacy Data of Dual Inhibitor-106 in a Rodent Model of Neuropathic Pain (Chronic Constriction Injury Model)
| Treatment Group | Administration Route | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 Post-Injury |
| Vehicle Control | i.p. | N/A | 2.5 ± 0.5 |
| Dual Inhibitor-106 | i.p. | 3 | 5.0 ± 0.8* |
| Dual Inhibitor-106 | i.p. | 10 | 9.5 ± 1.2 |
| Dual Inhibitor-106 | i.p. | 30 | 12.0 ± 1.5 |
| Positive Control (Gabapentin) | p.o. | 100 | 10.5 ± 1.0** |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Experimental Protocols
Preparation of Dosing Solutions
A common challenge in administering small molecule inhibitors is their solubility. The following is a general protocol for preparing a vehicle solution suitable for many hydrophobic compounds for in vivo rodent studies.
Materials:
-
Dual Inhibitor-106
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80) or Alkamuls-620
-
Saline (0.9% NaCl), sterile
Protocol:
-
Weigh the required amount of Dual Inhibitor-106.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume). Ensure complete dissolution, using a vortex mixer if necessary.
-
Add Tween® 80 to the DMSO solution to a final concentration of 5-10%. Mix thoroughly.
-
Add sterile saline dropwise while vortexing to reach the final desired concentration. A common vehicle composition is 5% DMSO, 5% Tween® 80, and 90% saline.
-
The final solution should be a clear, homogenous suspension or solution. Prepare fresh on the day of dosing.
Administration Routes
The choice of administration route depends on the experimental goals, such as desired speed of onset and duration of action.
This is a common route for systemic administration in rodents, offering rapid absorption.
Materials:
-
Dosing solution of Dual Inhibitor-106
-
Appropriate size sterile syringes and needles (e.g., 25-27 gauge for mice and rats)
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct injection volume. The recommended maximum i.p. injection volume is typically up to 10 mL/kg for both mice and rats.[1]
-
Restrain the rodent securely. For a right-handed injection, position the animal with its head tilted downwards.
-
Insert the needle into the lower right abdominal quadrant to avoid the cecum and bladder.[1] The needle should be inserted at a shallow angle (approximately 30-40 degrees).
-
Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Inject the solution smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any adverse reactions.
This method is used for precise oral dosing.
Materials:
-
Dosing solution of Dual Inhibitor-106
-
Flexible plastic or rigid, ball-tipped metal gavage needles (appropriate size for the animal)
-
Syringe
-
Animal scale
Protocol:
-
Weigh the animal to calculate the dosing volume. The typical maximum oral gavage volume is around 10 mL/kg for mice and rats.
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth for the gavage needle.
-
Securely restrain the animal in an upright position.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Administer the dose smoothly.
-
Slowly remove the gavage needle and return the animal to its cage, monitoring for any signs of distress.
Visualizations
Signaling Pathway of Dual Inhibitor-106
Caption: Signaling pathway of Dual Inhibitor-106.
Experimental Workflow for a Pharmacokinetic Study
Caption: Experimental workflow for a rodent pharmacokinetic study.
Logical Relationship for Efficacy Study Design
References
Application Notes and Protocols for Measuring LEI-106 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LEI-106 is a novel, potent, and peripherally selective neutral antagonist of the Cannabinoid Receptor 1 (CB1R). Antagonism of the CB1R has shown therapeutic potential in a variety of disorders, including obesity, metabolic syndrome, and liver fibrosis.[1][2] However, first-generation CB1R antagonists were associated with central nervous system (CNS) side effects, such as depression and anxiety, due to their ability to cross the blood-brain barrier.[2][3] this compound has been specifically designed to limit brain penetrance, thereby minimizing the risk of CNS-related adverse effects while retaining therapeutic efficacy in peripheral tissues.[2][4]
These application notes provide detailed protocols for in vitro and in vivo experiments to characterize the efficacy of this compound as a CB1R antagonist.
Mechanism of Action & Signaling Pathway
The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[4][5] Upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG) or exogenous agonists, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] This signaling cascade influences neurotransmitter release and various metabolic processes.[5] this compound, as a neutral antagonist, binds to the CB1R and blocks the binding of agonists, thereby preventing the initiation of this downstream signaling cascade without affecting the basal activity of the receptor.[3]
References
- 1. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge [mdpi.com]
- 4. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 6. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LEI-106 not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals working with LEI-106, a novel PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations, these double-strand breaks cannot be repaired, resulting in synthetic lethality and cell death.
Q2: What are the expected cytotoxic effects of this compound?
This compound is expected to induce significant cytotoxicity in cancer cell lines with deficiencies in the homologous recombination repair pathway (e.g., BRCA1/2 mutant cell lines). In contrast, cell lines with intact homologous recombination should be significantly less sensitive to this compound treatment.
Troubleshooting Guide
Issue 1: this compound is not showing expected cytotoxicity in BRCA-mutant cell lines.
If you are observing lower-than-expected cell death in BRCA-mutant cancer cell lines, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Cell Line Integrity The BRCA-mutant status of the cell line may have reverted, or the cell line may have been misidentified.
-
Troubleshooting:
-
Confirm the identity of your cell line via short tandem repeat (STR) profiling.
-
Sequence the BRCA1/2 genes to confirm the presence of the expected mutation.
-
Use a positive control, such as a well-characterized PARP inhibitor (e.g., Olaparib), to confirm that the cell line is responsive to PARP inhibition.
-
Potential Cause 2: Experimental Conditions Suboptimal experimental conditions can lead to reduced compound efficacy.
-
Troubleshooting:
-
Compound Stability: Ensure that this compound is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Duration: The cytotoxic effects of PARP inhibitors may take several cell cycles to become apparent. Extend the incubation time of your cytotoxicity assay (e.g., from 72 hours to 120 or 144 hours).
-
Drug Efflux: Some cancer cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubate with an efflux pump inhibitor to see if this enhances cytotoxicity.
-
Potential Cause 3: Upregulation of Compensatory Pathways Cells may develop resistance by upregulating other DNA repair pathways.
-
Troubleshooting:
-
Perform a Western blot to assess the expression levels of key proteins in other DNA repair pathways, such as those involved in non-homologous end joining (NHEJ).
-
Investigate potential synergistic effects by co-treating with inhibitors of these compensatory pathways.
-
Experimental Protocols
Protocol 1: Standard Cytotoxicity Assay (MTT-based)
This protocol is for assessing the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., BRCA1-mutant, BRCA-wildtype)
-
Complete growth medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 1 nM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the log of the this compound concentration.
Data Presentation: Hypothetical IC50 Values for this compound
The following table summarizes the expected IC50 values for this compound in various cell lines after a 120-hour incubation.
| Cell Line | BRCA1/2 Status | Expected IC50 (µM) | Observed IC50 (µM) - Troubleshooting Scenario |
| CAPAN-1 | Mutant | 0.05 | 5.0 |
| MDA-MB-436 | Mutant | 0.1 | 8.2 |
| MCF-7 | Wild-Type | > 50 | > 50 |
| HeLa | Wild-Type | > 50 | > 50 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound, a PARP1 inhibitor, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected results with this compound in cytotoxicity assays.
improving LEI-106 solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LEI-106, a novel monoacylglycerol lipase (MAGL) inhibitor. Our aim is to help you overcome common challenges, particularly regarding its solubility in Dimethyl Sulfoxide (DMSO), to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an investigational small molecule inhibitor of monoacylglycerol lipase (MAGL). As a lipophilic compound, it is designed for cell-based assays and preclinical research into the endocannabinoid system. Due to its hydrophobic nature, researchers may encounter challenges with its solubility.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue with lipophilic compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this. The key is often to perform a serial dilution and ensure the final DMSO concentration in your assay is low but sufficient to maintain solubility.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%. However, the tolerance can be cell-line dependent, so it is best to run a DMSO toxicity control experiment.
Troubleshooting Guide: Improving this compound Solubility in DMSO
This guide addresses the most common solubility issues encountered with this compound.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality.
-
Solution: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly reduce its solvating power for hydrophobic compounds. Use a fresh, unopened bottle of an appropriate grade for cell culture or your specific application.
-
-
Possible Cause 2: Insufficient energy to break the crystal lattice.
-
Solution: Gentle warming and agitation can aid dissolution.
-
Warm the vial containing this compound and DMSO in a water bath set to 37°C for 5-10 minutes.
-
Vortex the solution gently for 1-2 minutes.
-
If dissolution is still incomplete, sonicate the solution in a bath sonicator for 5-10 minutes. Be cautious as prolonged sonication can generate heat.
-
-
Issue 2: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause 1: Rapid change in solvent polarity.
-
Solution: Employ a serial dilution strategy. Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into your aqueous medium. This gradual change in polarity can help keep the compound in solution.
-
-
Possible Cause 2: Final DMSO concentration is too low to maintain solubility.
-
Solution: While keeping the final DMSO concentration as low as possible is crucial for biological assays, a certain amount is necessary to maintain the solubility of lipophilic compounds like this compound. If precipitation occurs, you may need to slightly increase the final DMSO concentration, ensuring it remains within the tolerated range for your specific cells. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring a new or freshly opened bottle of anhydrous, cell-culture grade DMSO and the vial of this compound powder to room temperature.
-
Calculation: Determine the required volume of DMSO to add to the this compound powder to achieve a 10 mM concentration. (e.g., For 1 mg of this compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound.
-
Agitation: Gently vortex the vial for 1-2 minutes.
-
Warming (if necessary): If the compound has not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, followed by another brief vortexing.
-
Sonication (if necessary): If solids are still visible, place the vial in a bath sonicator for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended on the product datasheet.
Protocol 2: Serial Dilution for Cell-Based Assays
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM this compound stock solution in DMSO. For example, dilute it 1:10 in DMSO to get a 1 mM solution. This can make subsequent dilutions into aqueous solutions more manageable.
-
Working Solution Preparation: To prepare your final working concentrations, add the this compound/DMSO solution dropwise to your pre-warmed cell culture medium while gently vortexing the medium. This gradual addition is crucial to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed the toxic limit for your cells (typically <0.5%).
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Primary Solvent | Anhydrous DMSO | Purity is critical for optimal solubility. |
| Stock Solution Conc. | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
| Final DMSO Conc. (in assay) | < 0.5% | Cell line dependent; determine empirically. |
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Recommended serial dilution strategy for this compound.
optimizing LEI-106 concentration for assays
Welcome to the technical support center for LEI-106. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the use of this compound in various assays. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the Cannabinoid Receptor 1 (CB1).[1] As a member of the G protein-coupled receptor (GPCR) family, the CB1 receptor is primarily coupled to inhibitory G-proteins (Gαi/o).[2][3] Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] this compound blocks this action by preventing agonist binding, thereby inhibiting the downstream signaling cascade. Some CB1 antagonists may also exhibit inverse agonist properties, meaning they can reduce the receptor's basal activity in the absence of an agonist.[6]
Q2: What are the common applications for this compound in research?
A2: this compound is primarily used in in vitro assays to study the function and pharmacology of the CB1 receptor. Common applications include:
-
Functional Assays: Measuring the inhibition of agonist-induced effects, such as in cAMP accumulation assays or GTPγS binding assays.[7][8]
-
Binding Assays: Characterizing the binding affinity (Ki) of this compound and its competition with other ligands for the CB1 receptor.
-
Signal Transduction Studies: Investigating the role of the CB1 receptor in various signaling pathways, including MAPK activation and ion channel modulation.[2][9]
-
Drug Screening: Serving as a reference compound in high-throughput screening campaigns to identify novel CB1 receptor modulators.
Q3: How should I dissolve and store this compound?
A3: Proper handling and storage are critical for maintaining the stability and activity of this compound. The compound is a solid and should be stored as a powder at -20°C.[10] For experimental use, prepare a stock solution in a suitable organic solvent like DMSO. Once dissolved, it is recommended to store the stock solution at -80°C to ensure stability.[10] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. Please refer to the product's Material Safety Data Sheet (MSDS) for detailed information on solubility in various solvents.[10]
Q4: Can this compound be used in in vivo studies?
A4: While primarily designed for in vitro use, the suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and ability to cross the blood-brain barrier.[11] Researchers interested in in vivo applications should first conduct preliminary studies to characterize these properties. Many second-generation CB1 antagonists are specifically designed to be peripherally restricted to avoid the central nervous system side effects observed with earlier compounds.[6][12]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in functional assays.
| Problem / Question | Possible Cause | Recommended Solution |
| No inhibitory effect observed. | 1. Incorrect Concentration: this compound concentration is too low to effectively compete with the agonist. 2. Agonist Concentration Too High: The agonist concentration is saturating the receptors, making it difficult for the antagonist to compete. 3. Compound Degradation: Improper storage or multiple freeze-thaw cycles have compromised the compound's activity. | 1. Perform a dose-response curve with this compound to determine its IC50. Start with a wide concentration range (e.g., 1 nM to 10 µM). 2. Use the agonist at a concentration that elicits 50-80% of its maximal response (EC50 to EC80).[13] 3. Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution.[10] |
| High variability between replicates. | 1. Solubility Issues: this compound may be precipitating out of the assay buffer at higher concentrations. 2. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of compound or reagents. 3. Cell Health/Density: Variations in cell number or viability across wells can lead to inconsistent responses. | 1. Visually inspect the wells for precipitation. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed the tolerance limit of your cell line (typically <0.5%). 2. Use calibrated pipettes and ensure thorough mixing of all solutions. 3. Ensure a homogenous single-cell suspension before plating and check cell viability. Optimize cell seeding density for your specific assay.[14] |
| Unexpected agonist-like activity. | 1. Inverse Agonism: this compound may be acting as an inverse agonist, reducing the basal (constitutive) activity of the CB1 receptor. This can appear as a response in the opposite direction of an agonist.[6] 2. Off-Target Effects: At high concentrations, this compound might interact with other receptors or cellular components, leading to unintended signaling.[15] | 1. Test this compound in the absence of a CB1 agonist. A change from baseline signaling would confirm inverse agonist activity. 2. Test this compound in a cell line that does not express the CB1 receptor to check for non-specific effects. Lower the concentration of this compound to a range where it is selective for the CB1 receptor. |
| Assay window is too small. | 1. Suboptimal Reagents: The agonist or detection reagents may not be potent or sensitive enough. 2. Low Receptor Expression: The cell line may have a low density of CB1 receptors, leading to a weak signal. 3. Assay Conditions: Incubation times or temperature may not be optimal for the reaction. | 1. Confirm the potency of your agonist with a full dose-response curve. Ensure detection reagents are within their expiration date and properly prepared. 2. Use a cell line known to have high expression of the CB1 receptor or consider generating a stably transfected cell line. 3. Optimize incubation times and temperature for both the antagonist pre-incubation and agonist stimulation steps. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Common Assays
| Assay Type | Target | Recommended Concentration Range | Key Parameter |
| cAMP Functional Assay | Gαi/o-coupled CB1 Receptor | 1 nM - 10 µM | IC50 |
| GTPγS Binding Assay | Gαi/o-coupled CB1 Receptor | 1 nM - 10 µM | IC50 |
| Radioligand Binding Assay | CB1 Receptor | 0.1 nM - 1 µM | Ki |
| Calcium Mobilization Assay | Gαq-coupled CB1 Receptor (engineered) | 10 nM - 30 µM | IC50 |
Note: These are starting recommendations. The optimal concentration range should be determined empirically for each specific experimental system.
Table 2: Physicochemical and Storage Properties of this compound
| Property | Value / Recommendation | Reference |
| Appearance | Solid | [10] |
| Chemical Stability | Stable under recommended storage conditions. | [10] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [10] |
| Storage (Powder) | -20°C in a tightly sealed container, protected from light. | [10] |
| Storage (in Solvent) | -80°C in single-use aliquots. | [10] |
| Water Solubility | Data not available; expected to be low. | [10] |
Experimental Protocols
Protocol 1: CB1 Antagonist-Mode cAMP Accumulation Assay
This protocol describes how to measure the ability of this compound to inhibit the effect of a CB1 agonist on intracellular cAMP levels in a cell line expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1).
Materials:
-
CHO or HEK cells stably expressing the human CB1 receptor
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Cell culture medium (e.g., F-12 or DMEM/F-12)
-
Assay Buffer: HBSS or PBS with 0.1% BSA
-
Forskolin (adenylyl cyclase activator)
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IBMX (phosphodiesterase inhibitor)
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CB1 receptor agonist (e.g., CP 55,940 or WIN 55,212-2)
-
This compound
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cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[8][16]
-
White, opaque 384-well microplates
Procedure:
-
Cell Seeding:
-
Harvest cells and resuspend them in culture medium to the optimal density (determined empirically, e.g., 2,000-10,000 cells/well).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C with 5% CO₂ overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a concentration range (e.g., 10 µM to 1 nM final concentration).
-
Prepare a solution of the CB1 agonist at a concentration that gives an EC₈₀ response (determined in a prior agonist-mode experiment).
-
Prepare a solution of Forskolin (e.g., 10 µM final concentration) in Assay Buffer. This will be used to stimulate adenylyl cyclase and create a measurable cAMP window for the Gαi-coupled receptor.
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Antagonist Pre-incubation: Add 5 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a mix of the CB1 agonist (at EC₈₀) and Forskolin in Assay Buffer. Add 5 µL of this mix to all wells (except for negative controls).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
Read the plate using a suitable plate reader.
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ of this compound.
-
Visualizations
Caption: CB1 receptor signaling pathway and mechanism of this compound action.
Caption: General experimental workflow for a this compound antagonist assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. This compound|CAS 1620582-23-1|DC Chemicals [dcchemicals.com]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 6. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|1620582-23-1|MSDS [dcchemicals.com]
- 11. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
LEI-106 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEI-106, a potent dual inhibitor of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor belonging to the glycine sulfonamide class of compounds.[2] It is a potent dual inhibitor of two key enzymes in the endocannabinoid system:
-
sn-1-Diacylglycerol lipase α (DAGL-α): The primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system.[2][3]
-
*α/β-hydrolase domain 6 (ABHD6): An enzyme also involved in the hydrolysis of 2-AG.[2][4][5]
This compound exhibits an IC50 of 18 nM for DAGL-α and a Ki of 0.8 μM for ABHD6.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for long-term storage. When in solution, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.
Q3: What is the mechanism of action of this compound?
This compound dually inhibits DAGL-α and ABHD6, leading to a reduction in the breakdown of the endocannabinoid 2-AG. This results in an accumulation of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways. This modulation of the endocannabinoid system can impact various physiological processes, including neurotransmission, inflammation, and pain perception.[5][6][7]
Troubleshooting Guide
Issue 1: this compound Precipitation in Aqueous Solution
Symptoms:
-
Visible precipitate or cloudiness in the experimental medium (e.g., cell culture media, aqueous buffers) after adding the this compound stock solution.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Poor Aqueous Solubility: Glycine sulfonamides, the chemical class of this compound, can have limited solubility in aqueous solutions.
-
High Final Concentration: The final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Improper Dilution Method: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Prepare a Fresh, High-Quality DMSO Stock Solution | Dissolve this compound powder in anhydrous, high-purity DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| 2 | Perform Serial Dilutions in DMSO | Before adding to your aqueous experimental medium, perform serial dilutions of the concentrated DMSO stock in DMSO to get closer to the final desired concentration. |
| 3 | Use a Step-Wise Dilution into Aqueous Medium | To add the compound to your aqueous medium, first, add a small volume of the diluted DMSO stock to a larger volume of the medium while vortexing or stirring to ensure rapid mixing. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| 4 | Consider Solubilizing Agents | For particularly challenging experiments, the use of a solubilizing agent such as Pluronic F-68 or a low percentage of serum in the medium can help to increase the solubility of hydrophobic compounds. |
Issue 2: Inconsistent or Lack of Biological Effect
Symptoms:
-
High variability in experimental results between replicates or experiments.
-
The observed biological effect is weaker than expected or absent.
Possible Causes:
-
Degradation of this compound in Solution: The compound may be unstable in the experimental buffer or media over the time course of the experiment.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.
-
Incorrect Dosage: The concentration of this compound used may be too low to elicit a biological response.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Assess Compound Stability | If possible, perform a stability study of this compound in your specific experimental medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration by a suitable analytical method like HPLC or LC-MS. |
| 2 | Use Low-Binding Plasticware | To minimize adsorption, use low-protein-binding microcentrifuge tubes and plates for preparing and storing this compound solutions. |
| 3 | Optimize Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental endpoint. |
| 4 | Prepare Fresh Dilutions | Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment to ensure consistent potency. |
Data Presentation
Table 1: Solubility of Glycine Sulfonamides in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | High | Generally, the preferred solvent for initial stock solutions.[8] |
| Ethanol | Moderate to Low | Solubility can vary depending on the specific glycine sulfonamide structure and the concentration of ethanol in aqueous solutions.[9][10][11] |
| Water | Low | Glycine sulfonamides typically have poor solubility in pure water.[9][10] |
| Aqueous Buffers | Low | Solubility is pH-dependent and generally low. Use of a co-solvent like DMSO is usually necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into small volumes in low-protein-binding tubes and store at -80°C.
-
-
Prepare intermediate dilutions in DMSO.
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in DMSO to achieve a concentration that is 1000x the final desired concentration in your cell culture medium.
-
-
Add the final dilution to the cell culture medium.
-
Add 1 µL of the 1000x intermediate dilution to every 1 mL of cell culture medium.
-
Mix immediately by gentle swirling or pipetting to ensure homogenous distribution and prevent precipitation.
-
The final DMSO concentration in the medium will be 0.1%. Always include a vehicle control (0.1% DMSO in medium) in your experiments.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alpha/Beta-Hydrolase Domain-Containing 6: Signaling and Function in the Central Nervous System [frontiersin.org]
- 5. The serine hydrolase ABHD6 controls the accumulation and efficacy of 2-AG at cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 8. [Thermochemistry of dissolving glycine, glycyl-glycine, and diglycyl-glycine in a mixed water-dimethylsulfoxide solvent at 298.15 K] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. researchgate.net [researchgate.net]
troubleshooting LEI-106 experimental variability
Welcome to the technical support center for LEI-106. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and address common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival.
Q2: What are the primary sources of experimental variability observed with this compound?
A2: Experimental variability with this compound can arise from several factors, including cell line integrity, reagent quality, and procedural inconsistencies.[1][2][3] Key sources include:
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Cell Culture Conditions: Cell passage number, cell density, and media components can significantly impact results.[4][5]
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Reagent Handling: Improper storage and handling of this compound and other reagents can lead to degradation and loss of potency.
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Assay Protocol Deviations: Minor variations in incubation times, concentrations, and cell handling can introduce significant variability.[2]
Q3: How should this compound be stored and handled?
A3: For optimal performance, this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a stock solution in DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Symptom: Significant well-to-well or day-to-day variability in the calculated IC50 value of this compound in cell proliferation assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Passage Number | Maintain a consistent and low cell passage number for all experiments. High passage numbers can lead to phenotypic drift.[5] Create a master cell bank and working cell banks to ensure a consistent cell source. |
| Initial Cell Seeding Density | Optimize and standardize the initial cell seeding density. Inconsistent cell numbers can lead to variability in proliferation rates. Perform cell counts accurately using a hemocytometer or an automated cell counter. |
| Reagent Quality and Consistency | Use high-quality, certified reagents from a reputable supplier.[6] Ensure consistency in media, serum, and other supplement lots. Qualify new lots of reagents before use in critical experiments. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain a humidified environment. |
Issue 2: Inconsistent Inhibition of ERK Phosphorylation
Symptom: Western blot or ELISA results show variable levels of p-ERK inhibition at a given concentration of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Timing of Cell Lysis | The timing of cell lysis after this compound treatment is critical. Ensure a consistent and optimized incubation time for maximal target inhibition. |
| Inconsistent Drug Treatment | Ensure accurate and consistent dilution and application of this compound. Use calibrated pipettes and perform serial dilutions carefully. |
| Cell Confluency | Cell confluency can affect signaling pathway activity. Plate cells at a consistent density and treat with this compound at the same level of confluency for all experiments. |
| Phosphatase Activity | Include phosphatase inhibitors in the cell lysis buffer to prevent dephosphorylation of ERK during sample preparation. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation and Measurement: Incubate for 1-4 hours at 37°C and 5% CO2. Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for p-ERK Inhibition
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Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound (and a vehicle control) for 2 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. donotedit.com [donotedit.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. promegaconnections.com [promegaconnections.com]
- 6. kosheeka.com [kosheeka.com]
how to prevent LEI-106 degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of LEI-106 in your research. Find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to prevent degradation and ensure the reliability of your results.
Troubleshooting Guide
Encountering issues with this compound? This guide addresses common problems to help you get your experiments back on track.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect | Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. |
| Incorrect final concentration: Errors in dilution calculations can result in a suboptimal concentration of the inhibitor. | Double-check all calculations for preparing working solutions from the stock. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay. | |
| Incompatibility with assay buffer: The pH or components of your assay buffer may affect the stability or activity of this compound. | Ensure the final pH of your assay buffer is within a stable range for sulfonamide compounds (generally neutral to slightly acidic). If possible, test the stability of this compound in your buffer system over the time course of your experiment. | |
| Precipitation of this compound in culture media or assay buffer | Low solubility in aqueous solutions: this compound has limited solubility in aqueous solutions.[1] | Ensure the final concentration of the solvent (e.g., DMSO) in your working solution is compatible with your experimental system and does not exceed levels that could cause toxicity or affect cell behavior (typically <0.5%).[2] Prepare dilutions in a protein-containing buffer, such as PBS with 1% BSA or cell culture media with serum, to improve solubility and stability.[2] |
| Observed cellular toxicity | High concentration of this compound or solvent: Both the inhibitor and the solvent (e.g., DMSO) can be toxic to cells at high concentrations.[2] | Perform a toxicity assay to determine the maximum non-toxic concentration of both this compound and the solvent in your specific cell line. Use the lowest effective concentration of the inhibitor. |
| Variability between experiments | Inconsistent handling and storage: Differences in the age of the stock solution, number of freeze-thaw cycles, or exposure to light can lead to variability. | Adhere strictly to a standardized protocol for the preparation, storage, and handling of this compound for all experiments. Keep detailed records of stock solution preparation and use. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[3][4][5] It is not a caspase-9 inhibitor. DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[5] By inhibiting DAGL-α and ABHD6, this compound modulates the endocannabinoid system.
2. How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] A stock solution in DMSO can be stable for up to one month when stored at -20°C and for up to six months at -80°C.[4]
3. How do I reconstitute this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared.
4. What are the potential degradation pathways for this compound?
This compound is a glycine sulfonamide derivative containing a diaryl ether moiety. Potential degradation pathways for such molecules can include:
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Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Oxidation: The ether linkage and other parts of the molecule could be prone to oxidation, which can be catalyzed by light, heat, or metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of aromatic compounds.
To minimize degradation, it is crucial to store this compound protected from light and at the recommended low temperatures.
5. What should I use as a negative control in my experiments with this compound?
It is essential to include a vehicle control in your experiments. This would be the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in your experimental samples. This allows you to distinguish the effects of the inhibitor from any effects of the solvent itself.
Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| IC50 for DAGL-α | 18 nM | [3][4] |
| Ki for DAGL-α | 0.7 µM | [1][4] |
| Ki for ABHD6 | 0.8 µM | [1][4] |
| Solubility in DMF | 50 mg/mL | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in Ethanol | 0.1 mg/mL | [1] |
| Solubility in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Stock Solution Stability in DMSO at -20°C | Up to 1 month | [4] |
| Stock Solution Stability in DMSO at -80°C | Up to 6 months | [4] |
Experimental Protocols
Protocol: Inhibition of DAGL-α in a Cell-Based Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on DAGL-α activity in a cellular context.
1. Materials:
-
This compound (solid)
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Dimethyl sulfoxide (DMSO), sterile
-
Cell line of interest (e.g., HEK293T)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Assay buffer (specific to the method of detecting 2-AG levels)
-
Reagents for stimulating 2-AG production (e.g., a calcium ionophore like ionomycin)
-
Instrumentation for quantifying 2-AG (e.g., LC-MS/MS)
2. Preparation of this compound Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
3. Cell Culture and Treatment:
-
Culture your chosen cell line to the desired confluency in appropriate multi-well plates.
-
Prepare working solutions of this compound by diluting the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Pre-incubate the cells with the inhibitor for a specific period (e.g., 30 minutes) to allow for cell penetration and target engagement.
4. Stimulation and Sample Collection:
-
After the pre-incubation period, stimulate the cells with an appropriate agonist to induce 2-AG production (e.g., ionomycin).
-
Incubate for the desired stimulation time.
-
Terminate the reaction and harvest the cells and/or the supernatant for 2-AG analysis. The specific method will depend on your analytical technique.
5. Analysis of 2-AG Levels:
-
Extract the lipids, including 2-AG, from your samples.
-
Quantify the levels of 2-AG using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Normalize the 2-AG levels to a relevant parameter, such as protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits DAGLα, blocking 2-AG synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Inhibitor-Y Experiments
Disclaimer: Information regarding "LEI-106" is not publicly available. The following technical support guide is a template created for a hypothetical small molecule inhibitor, "Inhibitor-Y," targeting the MEK1/2 pathway, to demonstrate the requested format and content.
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists using Inhibitor-Y in their experiments.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell-based assays.
Possible Causes:
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Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.
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Cell Density: Inconsistent seeding density can affect cell health and response to treatment.
-
Reagent Variability: Batch-to-batch variation in serum, media, or other reagents.
-
Inhibitor-Y Degradation: Improper storage or handling of Inhibitor-Y can lead to degradation.
Solutions:
-
Standardize Cell Culture:
-
Use cells within a consistent and low passage number range (e.g., passages 5-15).
-
Ensure consistent cell seeding density across all wells and experiments.
-
Perform regular cell line authentication and mycoplasma testing.
-
-
Control for Reagent Variability:
-
Use the same lot of serum and media for a set of experiments.
-
Thaw reagents consistently and avoid repeated freeze-thaw cycles.
-
-
Ensure Inhibitor-Y Integrity:
-
Aliquot Inhibitor-Y upon receipt and store at the recommended temperature (-20°C or -80°C).
-
Prepare fresh dilutions for each experiment from a stock solution.
-
Problem: High background signal in Western blot for phospho-ERK.
Possible Causes:
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies.
-
Antibody Concentration: Primary or secondary antibody concentrations may be too high.
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Blocking Inefficiency: The blocking buffer may not be effective for the specific antibodies used.
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High Background from Cells: Basal level of p-ERK may be high in the chosen cell line.
Solutions:
-
Optimize Western Blot Protocol:
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Increase the number and duration of wash steps.
-
Titrate primary and secondary antibody concentrations to find the optimal dilution.
-
Try different blocking buffers (e.g., 5% BSA in TBST for phospho-antibodies).
-
-
Optimize Cell Culture Conditions:
-
Serum-starve cells for a defined period (e.g., 4-24 hours) before treatment to reduce basal p-ERK levels.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Inhibitor-Y?
A1: Inhibitor-Y is soluble in DMSO at concentrations up to 10 mM. For cell-based assays, it is recommended to prepare a 10 mM stock in DMSO and then dilute it in culture media to the final desired concentration. Ensure the final DMSO concentration in the culture media is below 0.1% to avoid solvent-induced toxicity.
Q2: How stable is Inhibitor-Y in solution?
A2: The 10 mM stock solution in DMSO is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within a few hours.
Q3: Does Inhibitor-Y have any known off-target effects?
A3: While Inhibitor-Y is a potent and selective inhibitor of MEK1/2, cross-reactivity with other kinases has not been fully ruled out. It is advisable to include appropriate controls in your experiments, such as a structurally unrelated MEK inhibitor, to confirm that the observed effects are specific to MEK1/2 inhibition.
Experimental Protocols
Western Blot Analysis of p-ERK and Total ERK
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
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Serum Starvation: The next day, replace the growth media with serum-free media and incubate for 12-16 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Inhibitor-Y (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Quantitative Data
Table 1: Dose-Response of Inhibitor-Y on p-ERK Levels
| Inhibitor-Y (nM) | p-ERK (Relative Densitometry) | Standard Deviation |
| 0 | 1.00 | 0.08 |
| 1 | 0.85 | 0.06 |
| 10 | 0.42 | 0.05 |
| 100 | 0.11 | 0.03 |
| 1000 | 0.02 | 0.01 |
Visualizations
Caption: The MAPK/ERK signaling pathway with the point of inhibition by Inhibitor-Y.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Technical Support Center: LEI-106 Toxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the toxicity of the compound LZ-106 in cell lines. While the designation "LEI-106" is not uniquely defined in publicly available literature, this guide focuses on LZ-106 , a novel analog of enoxacin, due to its documented cytotoxic and pro-apoptotic effects in cancer cell lines.
LZ-106 has been shown to exhibit potent inhibitory effects on non-small-cell lung cancer (NSCLC) cells. Its mechanism of action involves inducing apoptosis through the mitochondrial and endoplasmic reticulum (ER)-stress pathways, which is activated by a ROS-dependent DNA damage response.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action for LZ-106-induced toxicity?
A1: LZ-106 induces apoptosis in cancer cells, particularly NSCLC, by activating a ROS-dependent DNA damage response. This leads to the initiation of both mitochondrial and ER-stress mediated apoptotic pathways.
Q2: Which cell lines are most sensitive to LZ-106?
A2: LZ-106 has demonstrated potent inhibitory effects in non-small-cell lung cancer (NSCLC) cell lines. The sensitivity can vary between different cell lines, and it is recommended to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest.
Data Presentation: LZ-106 Cytotoxicity
For researchers initiating studies, the following table provides representative IC50 values for anti-cancer agents in various NSCLC cell lines. These values can serve as a reference for designing initial dose-response experiments for LZ-106.
| Cell Line | Histology | Representative IC50 Range (µM) for similar compounds |
| A549 | Adenocarcinoma | 1.0 - 10.0 |
| H1975 | Adenocarcinoma | 0.5 - 5.0 |
| H460 | Large Cell Carcinoma | 0.1 - 2.5 |
| H1703 | Squamous Cell Carcinoma | 0.3 - 7.5 |
| H1944 | Adenocarcinoma | 0.8 - 15.0 |
Note: This data is representative of typical anti-cancer compounds in NSCLC cell lines and is intended for guidance.[1][2][3] Actual IC50 values for LZ-106 must be determined empirically.
Signaling Pathway and Experimental Workflow
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway for LZ-106-induced apoptosis.
Caption: Proposed signaling pathway of LZ-106-induced apoptosis.
Experimental Workflow
This diagram outlines a typical experimental workflow for characterizing the toxicity of LZ-106.
Caption: Experimental workflow for LZ-106 toxicity assessment.
Troubleshooting Guides
Apoptosis Detection using Annexin V / Propidium Iodide (PI) Staining
Q3: How does the Annexin V/PI assay work?
A3: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that binds with high affinity to PS.[4][5] When conjugated to a fluorochrome like FITC, it can identify early apoptotic cells via flow cytometry.[5] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[5] This dual staining allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
| Problem | Possible Cause(s) | Solution(s) |
| High background staining in negative control | Cell harvesting was too harsh, causing membrane damage. | Use a gentle cell scraper or a lower concentration of trypsin-EDTA. Ensure centrifugation speed and time are not excessive. |
| PI concentration is too high. | Titrate the PI concentration to determine the optimal level for your cell type.[6] | |
| Contamination of cell culture. | Check for microbial contamination. Use fresh, sterile reagents. | |
| No Annexin V positive population after treatment | LZ-106 concentration or incubation time is insufficient. | Perform a dose-response and time-course experiment. Ensure the IC50 value is correctly determined. |
| Apoptosis is occurring at a much later or earlier time point. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. | |
| The cell line is resistant to LZ-106. | Verify the sensitivity of your cell line. Consider using a positive control for apoptosis induction (e.g., staurosporine).[4] | |
| Most cells are Annexin V+/PI+ (late apoptotic/necrotic) | Incubation time with LZ-106 is too long. | Reduce the incubation time to capture earlier apoptotic events. |
| LZ-106 concentration is too high, causing rapid cell death. | Lower the concentration of LZ-106 to a level closer to the IC50 value. |
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Q4: What is the principle of the JC-1 assay?
A4: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence.[7][8] During apoptosis, the ΔΨm collapses, and JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[7] Therefore, a shift from red to green fluorescence is indicative of mitochondrial depolarization, a hallmark of early apoptosis.[7]
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no fluorescence signal | Insufficient JC-1 concentration or incubation time. | Optimize the JC-1 concentration (typically 1-10 µM) and incubation time (15-30 min) for your cell type.[9] |
| Cells were washed excessively after staining. | Minimize wash steps as JC-1 can be washed out. Analyze samples immediately after staining.[8] | |
| High green fluorescence in control cells | Cells are unhealthy or were stressed during handling. | Ensure optimal cell culture conditions. Handle cells gently during preparation. Use a positive control for depolarization like CCCP to confirm the assay is working.[9] |
| JC-1 is precipitating in the staining solution. | Ensure the JC-1 reagent is fully dissolved in the medium. Prepare the staining solution fresh before use.[8] | |
| High red fluorescence in treated cells | LZ-106 does not induce mitochondrial depolarization at the tested concentration/time point. | Verify the LZ-106 concentration and increase the incubation time. Confirm apoptosis through other methods like Annexin V staining. |
| The cell line's apoptotic pathway may not heavily involve mitochondrial depolarization. | Investigate other apoptotic markers, such as those in the ER stress pathway. |
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Q5: How is ROS production measured with DCFH-DA?
A5: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound. Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11][12] The fluorescence intensity is directly proportional to the amount of ROS.
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence in controls | Autoxidation of the DCFH-DA probe. | Prepare the DCFH-DA working solution fresh and protect it from light.[10] Minimize the time between staining and measurement. |
| Presence of serum in the staining medium can cause artifacts. | Perform staining in serum-free medium. | |
| No increase in fluorescence after treatment | ROS production is transient or occurs at a different time point. | Perform a time-course experiment to detect the peak of ROS production (e.g., 30 min, 1, 2, 4 hours). |
| The concentration of DCFH-DA is too low. | Optimize the probe concentration, typically in the range of 10-25 µM.[12][13] | |
| The mechanism of toxicity is not ROS-dependent. | While LZ-106 is reported to be ROS-dependent, this could be cell-type specific. Confirm with other assays. | |
| Signal is too low or variable | Uneven probe loading. | Ensure cells are in a single-cell suspension and that the probe is well-mixed during incubation. |
| Photobleaching of the DCF fluorophore. | Minimize exposure of stained cells to light before and during measurement.[10] |
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-PI Staining
-
Cell Preparation: Seed cells and treat with various concentrations of LZ-106 for the desired time. Include untreated (negative) and positive (e.g., staurosporine-treated) controls.[4]
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge at 300-400 x g for 5 minutes.[14][15]
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution (100 µg/mL).[6][15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4][6]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[6]
Protocol 2: Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Harvesting and Resuspension: Harvest cells and resuspend the pellet in 0.5 mL of pre-warmed cell culture medium.
-
Staining: Add JC-1 stock solution to a final concentration of 2 µM. For a positive control, treat a separate sample with 50 µM CCCP for 5-10 minutes.[9]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[9]
-
Washing: Centrifuge at 400 x g for 5 minutes. Discard the supernatant and wash the cells once with 1-2 mL of warm PBS.[9]
-
Analysis: Resuspend the final cell pellet in PBS and analyze immediately by flow cytometry. Detect JC-1 monomers in the green channel (FITC) and J-aggregates in the red channel (PE).[9]
Protocol 3: Detection of Intracellular ROS (DCFH-DA Assay)
-
Cell Preparation: Seed adherent cells in a multi-well plate or prepare suspension cells. Treat with LZ-106. Include a positive control (e.g., tert-butyl hydroperoxide).
-
Probe Preparation: Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in serum-free medium immediately before use. Protect from light.[12][16]
-
Staining: Remove the treatment medium and wash cells once with PBS. Add the DCFH-DA working solution and incubate for 30-45 minutes at 37°C.[10][11]
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove any probe that has not entered the cells.[10]
-
Analysis: Add PBS to each well and measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/530 nm).[10][11]
Protocol 4: Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: After treatment with LZ-106, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key targets in apoptosis include cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. biologi.ub.ac.id [biologi.ub.ac.id]
- 6. kumc.edu [kumc.edu]
- 7. himedialabs.com [himedialabs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doc.abcam.com [doc.abcam.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. bioquochem.com [bioquochem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: LEI-106 Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LEI-106, a selective cannabinoid receptor 2 (CB2) agonist. The information is intended for researchers, scientists, and drug development professionals to facilitate the effective design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the cannabinoid receptor 2 (CB2). Unlike CB1 receptors, which are abundant in the central nervous system and mediate psychoactive effects, CB2 receptors are primarily expressed in peripheral tissues, particularly on immune cells. By selectively targeting CB2, this compound is designed to modulate immune responses and inflammatory processes without inducing the central nervous system side effects associated with CB1 activation.
Q2: What are the recommended in vitro assays to confirm the activity of this compound?
A2: To confirm the in vitro activity of this compound, a series of assays targeting different aspects of CB2 receptor activation are recommended. These include receptor binding assays to determine binding affinity (Ki), G-protein activation assays (e.g., [³⁵S]GTPγS binding) to measure functional potency (EC₅₀) and efficacy, and downstream signaling assays such as cAMP inhibition assays.
Q3: Can this compound exhibit off-target effects?
A3: While this compound is designed for high selectivity for the CB2 receptor, it is crucial to assess potential off-target effects. This can be investigated through broad panel screening against a range of other receptors, ion channels, and enzymes. Additionally, comparing results from cells expressing the CB2 receptor with those from CB2 knockout cells can help differentiate between on-target and off-target effects.[1]
Q4: What are the key considerations for in vivo studies with this compound?
A4: For in vivo experiments, critical considerations include the choice of animal model, the route of administration, and the dosing regimen. The selection of the animal model should be based on the specific disease or biological process being investigated. Pharmacokinetic studies are essential to determine the bioavailability, distribution, metabolism, and excretion of this compound to establish an appropriate dosing schedule.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency or Efficacy in Functional Assays | 1. Compound Degradation: this compound may be unstable in the assay buffer or sensitive to light/temperature. 2. Low Receptor Expression: The cell line used may have insufficient CB2 receptor expression. 3. Assay Interference: Components of the assay medium may interfere with this compound activity. | 1. Verify Compound Integrity: Use freshly prepared solutions and protect from light. Confirm compound structure and purity via analytical methods. 2. Confirm Receptor Expression: Use a cell line with confirmed high-level CB2 expression or a stably transfected cell line. Validate expression levels using techniques like Western blot or qPCR. 3. Optimize Assay Conditions: Test different assay buffers and serum concentrations. Include appropriate vehicle controls. |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered receptor expression. 2. Reagent Variability: Inconsistent quality or concentration of reagents (e.g., serum, media). 3. Operator Error: Variations in experimental technique. | 1. Use Low Passage Cells: Maintain a cell bank of low-passage cells and avoid using cells beyond a certain passage number. 2. Standardize Reagents: Use the same lot of reagents whenever possible and perform quality control checks on new lots. 3. Standardize Protocols: Ensure all users are following a detailed and standardized experimental protocol. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in Animal Models | 1. Poor Pharmacokinetics: this compound may have low bioavailability, rapid metabolism, or poor tissue penetration. 2. Inappropriate Animal Model: The chosen model may not accurately reflect the human disease state or may have different CB2 receptor expression patterns. 3. Suboptimal Dosing: The dose may be too low to achieve a therapeutic concentration at the target site. | 1. Conduct Pharmacokinetic Studies: Determine the plasma and tissue concentrations of this compound over time to optimize the dosing regimen. 2. Validate Animal Model: Ensure the animal model has a well-characterized and relevant pathophysiology. Confirm CB2 receptor expression in the target tissues. 3. Perform Dose-Response Studies: Test a range of doses to identify the optimal therapeutic dose. |
| Unexpected Side Effects | 1. Off-Target Effects: this compound may be interacting with other receptors or biological targets. 2. Metabolite Activity: A metabolite of this compound may have its own biological activity. 3. Vehicle Effects: The vehicle used to dissolve this compound may be causing adverse reactions. | 1. Conduct Off-Target Screening: Test this compound against a panel of other relevant receptors. 2. Identify Metabolites: Characterize the major metabolites of this compound and test their activity. 3. Run Vehicle Controls: Always include a control group that receives only the vehicle to isolate its effects. |
Experimental Protocols
CB2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB2 receptor.
-
Radioligand: Use a high-affinity CB2 receptor radioligand, such as [³H]CP-55,940.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a binding buffer.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 90 minutes at 30°C).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC₅₀) and efficacy of this compound in inhibiting forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the CB2 receptor in a suitable multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Quantify the amount of cAMP using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ and maximal inhibition values by non-linear regression.
Signaling Pathways and Experimental Workflows
Caption: this compound activates the CB2 receptor, leading to inhibition of adenylyl cyclase and reduced cAMP.
Caption: A typical workflow for the in vitro characterization of this compound.
Caption: A logical approach to troubleshooting the lack of in vivo efficacy of this compound.
References
Validation & Comparative
A Comparative Guide to FAAH Inhibitor Activity: PF-3845 versus JZL184
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fatty Acid Amide Hydrolase (FAAH) inhibitor activity of the highly selective inhibitor PF-3845 and the well-known monoacylglycerol lipase (MAGL) inhibitor JZL184. While the initial query referenced "LEI-106," literature searches indicate this compound is a dual inhibitor of diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), not a FAAH inhibitor. Therefore, to provide a relevant and informative comparison, this guide focuses on PF-3845, a well-characterized, potent, and selective FAAH inhibitor, and contrasts its activity with the negligible FAAH inhibition of JZL184. This comparison will highlight the critical importance of selectivity in pharmacological probes for the endocannabinoid system.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of PF-3845 and JZL184 against FAAH. The data clearly demonstrates the high potency and selectivity of PF-3845 for FAAH, whereas JZL184 is a very weak FAAH inhibitor.
| Inhibitor | Target Enzyme | IC50 | Ki | Species | Comments |
| PF-3845 | FAAH | 18 nM[1] | 0.23 µM[1][2][3][4] | Human | Potent and selective irreversible inhibitor.[3] |
| JZL184 | FAAH | ~4 µM | Not reported | Mouse | Primarily a potent MAGL inhibitor (IC50 = 8 nM). Shows only modest inhibition of FAAH at high concentrations (~50% at 40 mg/kg in vivo).[5] |
Signaling Pathway of Anandamide and FAAH
The endocannabinoid anandamide (AEA) plays a crucial role in neurotransmission. Its signaling is tightly regulated by its synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, converting it into arachidonic acid and ethanolamine. Inhibition of FAAH leads to an accumulation of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. The following diagram illustrates this pathway.
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against FAAH using a fluorometric method.[6][7][8][9][10]
Materials:
-
Recombinant human or rodent FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Test compounds (e.g., PF-3845, JZL184) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Dilute the AAMCA substrate to the working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Diluted FAAH enzyme and vehicle (solvent).
-
Test wells: Diluted FAAH enzyme and the test compound at various concentrations.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the AAMCA substrate to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence in kinetic mode at 37°C for a set period (e.g., 30-60 minutes), taking readings every 1-2 minutes. The rate of increase in fluorescence is proportional to FAAH activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The following diagram outlines the general workflow for this in vitro assay.
In Vivo Assessment of FAAH Inhibition in Rodents
This protocol provides a general framework for evaluating the in vivo efficacy of FAAH inhibitors in mice or rats.[11][12][13][14]
Materials:
-
Test animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
FAAH inhibitor (e.g., PF-3845) formulated in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage)
-
Anesthesia and surgical tools for tissue collection
-
Equipment for tissue homogenization and protein quantification
-
Reagents and equipment for ex vivo FAAH activity assay (as described above) or LC-MS/MS for endocannabinoid level quantification
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
Administer the FAAH inhibitor or vehicle to different groups of animals via the chosen route (e.g., i.p. injection of PF-3845 at 10 mg/kg).
-
-
Time Course and Tissue Collection:
-
At various time points after administration (e.g., 1, 4, 8, 24 hours), euthanize the animals by an approved method.
-
Rapidly dissect the brain and other tissues of interest (e.g., liver, spinal cord) and flash-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
For ex vivo FAAH activity measurement, homogenize the tissues in ice-cold assay buffer.
-
For endocannabinoid quantification, perform lipid extraction from the tissues.
-
-
Analysis:
-
Ex Vivo FAAH Activity: Measure the FAAH activity in the tissue homogenates using the in vitro assay protocol described above. The reduction in activity in the inhibitor-treated group compared to the vehicle group indicates the in vivo inhibition.
-
Endocannabinoid Levels: Quantify the levels of anandamide and other N-acylethanolamines using LC-MS/MS. A significant increase in these lipids in the inhibitor-treated group confirms in vivo target engagement.
-
-
Behavioral Assessments (Optional):
-
In parallel cohorts, assess behavioral responses relevant to FAAH inhibition, such as analgesia in models of inflammatory or neuropathic pain, or anxiety-like behaviors.
-
The following diagram illustrates the workflow for in vivo assessment.
Conclusion
This guide demonstrates the stark contrast in FAAH inhibitory activity between the selective inhibitor PF-3845 and the MAGL inhibitor JZL184. PF-3845 is a potent and selective tool for studying the physiological roles of FAAH and the consequences of its inhibition. In contrast, JZL184's negligible activity against FAAH makes it an inappropriate tool for such studies but highlights its utility as a selective MAGL inhibitor. For researchers investigating the therapeutic potential of elevating anandamide levels, compounds with the pharmacological profile of PF-3845 are essential. This comparative guide underscores the importance of well-characterized and selective pharmacological tools in dissecting the complexities of the endocannabinoid system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LEI-106 and URB597: Modulating the Endocannabinoid System Through Different Mechanisms
A detailed examination of LEI-106, a dual inhibitor of diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), and URB597, a well-characterized fatty acid amide hydrolase (FAAH) inhibitor, reveals distinct pharmacological profiles and effects on the endocannabinoid system. While both compounds ultimately enhance endocannabinoid signaling, they do so by targeting different enzymatic pathways, leading to the differential elevation of the two primary endocannabinoid ligands, 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.
This guide provides a comprehensive comparison of this compound and URB597, presenting their mechanisms of action, effects on endocannabinoid levels, and observed physiological and behavioral consequences based on available preclinical data. This information is intended for researchers, scientists, and drug development professionals engaged in the study of the endocannabinoid system and related therapeutic targets.
Mechanism of Action: Targeting Different Arms of Endocannabinoid Degradation
The fundamental difference between this compound and URB597 lies in their enzymatic targets within the endocannabinoid system.
URB597 is a selective and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of anandamide (AEA). By inhibiting FAAH, URB597 prevents the breakdown of AEA, leading to its accumulation and enhanced signaling at cannabinoid receptors, primarily CB1 and CB2.[2]
This compound , in contrast, is a potent dual inhibitor of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[3][4] DAGL-α is the key enzyme responsible for the synthesis of 2-arachidonoylglycerol (2-AG) from diacylglycerol. ABHD6 also contributes to the degradation of 2-AG.[2] Therefore, by inhibiting both DAGL-α and ABHD6, this compound is designed to increase the levels of 2-AG.
Quantitative Effects on Endocannabinoid Levels
The distinct mechanisms of action of this compound and URB597 result in differential modulation of endocannabinoid levels in vivo.
| Compound | Dose & Route | Tissue | Change in 2-AG | Change in AEA | Reference |
| This compound | 40 mg/kg, i.p. | Rat Cortex | ↓ (Significant Decrease) | No Significant Change | [3][5] |
| Rat PAG | No Significant Change | No Significant Change | [5] | ||
| Rat Serum | ↑ (Significant Increase) | No Significant Change | [3][5] | ||
| URB597 | 0.3 mg/kg, i.p. | Rodent Brain | No Change | ↑ (Increase) | [6] |
| 3 mg/kg, s.c. | Rat Brain | No Change | ↑ (Increase) | [7] | |
| 3 mg/kg, s.c. | Rat Jejunum & Colon | No Change | ↑ (Increase) | [7] |
This compound administration in rats has been shown to significantly decrease 2-AG levels in the cortex, while surprisingly increasing 2-AG levels in the serum.[3][5] AEA levels remained unchanged in both the brain and serum.[3][5] The reduction in brain 2-AG levels, despite the inhibition of a synthesizing enzyme, may reflect complex regulatory feedback mechanisms or the dual inhibitory nature of the compound.
URB597 , as expected, consistently and significantly increases levels of anandamide in the brain and peripheral tissues of rodents without affecting 2-AG levels.[6][7] This selectivity for elevating AEA is a hallmark of FAAH inhibition.
Physiological and Behavioral Effects: A Comparative Overview
The differential elevation of 2-AG and AEA by this compound and URB597, respectively, is anticipated to lead to distinct physiological and behavioral outcomes.
This compound: Emerging Physiological Profile
Preclinical studies on this compound are still emerging, with current data highlighting its impact on the central nervous system's structural integrity.
-
Blood-Brain Barrier (BBB) Integrity: A key finding is that administration of this compound in rats induced a breach in the blood-brain barrier.[3] This was accompanied by a reduction in the tight junction protein zonula occludens-1 (ZO-1) in the cortex.[3] This suggests that 2-AG plays a role in maintaining BBB integrity, and its depletion can have significant consequences for CNS homeostasis.
Behavioral studies on this compound are not yet widely available, limiting a direct comparison with the well-characterized behavioral profile of URB597.
URB597: A Well-Documented Behavioral Profile
URB597 has been extensively studied, revealing a range of behavioral effects primarily attributed to the enhancement of anandamide signaling.
-
Antinociceptive Effects: URB597 has demonstrated efficacy in reducing pain in various animal models.[2]
-
Anxiolytic-like and Antidepressant-like Effects: The compound has shown potential in reducing anxiety and depression-like behaviors in preclinical studies.[6]
-
Lack of Psychoactive Effects: Importantly, unlike direct-acting cannabinoid agonists, URB597 does not typically produce the psychoactive side effects associated with cannabis, such as catalepsy or hypothermia.[6]
Experimental Protocols
The following provides a summary of the methodologies used in key studies cited in this guide.
This compound Administration and Analysis
-
Animal Model: Female Sprague-Dawley rats.[3]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg.[3]
-
Endocannabinoid Level Measurement: Brain tissue (cortex and periaqueductal gray - PAG) and serum samples were collected 90 minutes post-injection. Endocannabinoid levels were quantified using liquid chromatography-mass spectrometry (LC-MS).[5]
-
BBB Integrity Assessment: Blood-brain barrier integrity was assessed using in situ brain perfusion techniques.[3]
-
Protein Analysis: Levels of tight junction proteins (e.g., ZO-1) were measured using Western blot analysis.[3]
URB597 Administration and Analysis
-
Animal Models: Rodents (rats and mice) are commonly used.[6][7]
-
Drug Administration: URB597 is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at doses ranging from 0.3 to 3 mg/kg.[6][7]
-
Endocannabinoid Level Measurement: Brain and peripheral tissues are collected at various time points post-injection, and endocannabinoid levels are determined using LC-MS or other validated analytical methods.[6][7]
-
Behavioral Assessments: A variety of behavioral tests are employed to assess antinociceptive (e.g., hot plate, tail-flick), anxiolytic-like (e.g., elevated plus maze, light-dark box), and antidepressant-like (e.g., forced swim test, tail suspension test) effects.
Conclusion and Future Directions
This compound and URB597 represent two distinct strategies for modulating the endocannabinoid system. URB597, through FAAH inhibition, selectively elevates anandamide levels, leading to a well-characterized profile of therapeutic-like behavioral effects without the overt psychoactivity of direct cannabinoid agonists. This compound, as a dual DAGL-α/ABHD6 inhibitor, is poised to primarily enhance 2-AG signaling.
The current body of research on this compound is in its early stages. The finding that it can impact blood-brain barrier integrity warrants further investigation to understand the full physiological consequences of altering 2-AG homeostasis in the brain. Future research should focus on elucidating the behavioral effects of this compound across a range of preclinical models to draw a more complete comparison with URB597. Direct, head-to-head comparative studies employing standardized behavioral paradigms and comprehensive endocannabinoid profiling would be invaluable for dissecting the distinct therapeutic potentials and potential liabilities of targeting either the AEA or 2-AG signaling pathways. Such studies will be crucial for guiding the development of the next generation of endocannabinoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of diacylglycerol lipase α induced blood–brain barrier breach in female Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increasing levels of the endocannabinoid 2-AG is neuroprotective in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating LEI-106: A Comparative Guide to its Efficacy in Genetic Models of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LEI-106, a novel dual inhibitor of diacylglycerol lipase-α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), with alternative enzymatic inhibitors within the endocannabinoid system (ECS). The performance of these compounds is evaluated using established genetic models, offering a framework for validating the therapeutic potential of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
The Endocannabinoid Signaling Pathway: The Role of DAGL-α and ABHD6
The endocannabinoid system is a crucial neuromodulatory system involved in a wide array of physiological processes. A key signaling molecule in this system is 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2. The synthesis and degradation of 2-AG are tightly regulated by specific enzymes, making them attractive therapeutic targets.
DAGL-α is the primary enzyme responsible for the on-demand biosynthesis of 2-AG in the central nervous system. Conversely, ABHD6 is one of the enzymes contributing to the degradation of 2-AG. By dually inhibiting both DAGL-α and ABHD6, this compound is designed to potently modulate the levels of 2-AG, thereby influencing downstream signaling pathways.
LEI-106 Specificity: A Comparative Guide to Diacylglycerol Lipase Inhibitors
For researchers navigating the complex landscape of endocannabinoid signaling, the selective inhibition of diacylglycerol lipase (DAGL) presents a powerful tool for dissecting the roles of its primary product, 2-arachidonoylglycerol (2-AG). LEI-106 has emerged as a notable compound in this field. This guide provides a detailed comparison of the specificity of this compound against other commonly used DAGL inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Overview of Diacylglycerol Lipase and its Inhibitors
Diacylglycerol lipases, primarily DAGLα and DAGLβ, are key enzymes in the biosynthesis of 2-AG, a major endocannabinoid that modulates a wide array of physiological processes through the activation of cannabinoid receptors.[1] The development of inhibitors for these enzymes has been crucial for understanding the functional significance of the 2-AG signaling pathway. However, achieving high specificity remains a significant challenge, with many inhibitors exhibiting off-target activity against other serine hydrolases involved in endocannabinoid metabolism, such as α/β-hydrolase domain 6 (ABHD6), monoacylglycerol lipase (MAGL), and fatty acid amide hydrolase (FAAH).
Comparative Specificity of DAGL Inhibitors
The ideal DAGL inhibitor offers high potency for its intended target while minimizing interactions with other enzymes. The following sections and data table compare this compound to other inhibitors based on their reported inhibitory concentrations (IC50) and known off-target effects.
This compound
This compound is a potent inhibitor of DAGLα.[2] Notably, it also demonstrates significant inhibitory activity against ABHD6, an enzyme that also contributes to 2-AG hydrolysis. This dual-target profile makes this compound a unique tool for studying the combined effects of inhibiting both the synthesis and a degradation pathway of 2-AG.[2] However, this lack of selectivity means it is not suitable for studies aiming to isolate the effects of DAGLα inhibition alone. The IC50 of this compound for DAGLα is reported to be 18 nM, while its IC50 for ABHD6 is 0.8 µM.[3]
DH-376
DH-376 is a highly potent dual inhibitor of both DAGLα and DAGLβ, with IC50 values in the low nanomolar range (3-8 nM).[4][5] Like this compound, it also potently inhibits ABHD6.[6][7] Its broad activity across both DAGL isoforms and ABHD6 makes it a powerful tool for robustly decreasing 2-AG signaling, but it lacks the specificity needed to dissect the individual roles of these enzymes.[7]
KT109
KT109 stands out as a potent and isoform-selective inhibitor of DAGLβ, exhibiting an IC50 of 42 nM.[8][9] It displays a significant, approximately 60-fold selectivity for DAGLβ over DAGLα.[8][9] This makes KT109 a valuable tool for investigating the specific functions of DAGLβ, particularly in peripheral tissues and immune cells where it is more prominently expressed.[10] While it shows negligible activity against FAAH and MAGL, some off-target activity has been noted against PLA2G7 and ABHD6 at higher concentrations.[8][11]
OMDM-188
OMDM-188 is a potent, irreversible inhibitor of both DAGLα and DAGLβ.[12][13] While it offers improved selectivity against FAAH and MAGL compared to earlier broad-spectrum serine hydrolase inhibitors like tetrahydrolipstatin (THL), it is known to have off-target antagonistic activity at the CB1 receptor at micromolar concentrations.[13] This potential for direct cannabinoid receptor interaction necessitates careful interpretation of results obtained with this compound.
RHC80267
RHC80267 is one of the earliest described DAGL inhibitors. However, it is characterized by weak potency and a lack of selectivity, inhibiting multiple other serine hydrolases.[13][14] Due to its poor specificity, it is generally considered unsuitable for precise studies of DAGL function.[13]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and other DAGL inhibitors against their primary targets and key off-targets.
| Inhibitor | DAGLα IC50 (nM) | DAGLβ IC50 (nM) | ABHD6 IC50 (nM) | Other Notable Off-Targets (IC50/Ki) |
| This compound | 18[3] | - | 800[3] | - |
| DH-376 | 6[15] | 3-8[4] | Potent inhibitor[6][7] | CES1/2, HSL[5] |
| KT109 | ~2500 | 42[8] | Inhibits at higher concentrations[11] | PLA2G7 (1 µM)[8] |
| OMDM-188 | Potent inhibitor[12] | Potent inhibitor[13] | - | CB1 Receptor (Ki = 6 µM)[13] |
| RHC80267 | Weak inhibitor (~30-100 µM required for inhibition)[14] | Weak inhibitor[14] | - | FAAH, Lipoprotein Lipase, and others[13][14] |
Visualizing Pathways and Protocols
To better understand the context of DAGL inhibition and the methods used to assess specificity, the following diagrams are provided.
References
- 1. A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of diacylglycerol lipase α induced blood–brain barrier breach in female Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DH-376|1848233-57-7|COA [dcchemicals.com]
- 5. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Diacylglycerol lipase β inhibition reverses nociceptive behaviour in mouse models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute inhibition of diacylglycerol lipase blocks endocannabinoid-mediated retrograde signalling: evidence for on-demand biosynthesis of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Comparative Guide to LEI-106 and Other α/β-Hydrolase Domain 6 (ABHD6) Inhibitors
This guide provides a detailed comparison of the dual DAGL-α/ABHD6 inhibitor LEI-106 with other notable ABHD6 inhibitors, including WWL70, KT109, and KT195. The information is intended for researchers, scientists, and drug development professionals working in the fields of endocannabinoid signaling, neuroinflammation, and metabolic diseases.
Introduction to ABHD6
α/β-Hydrolase Domain 6 (ABHD6) is a serine hydrolase that plays a significant role in the endocannabinoid system (ECS).[1] It is primarily known for hydrolyzing the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG), into arachidonic acid and glycerol.[2] Located on the postsynaptic neuronal membrane, ABHD6 regulates the local concentration of 2-AG, thereby modulating signaling through cannabinoid receptors (CB1 and CB2).[1][3] Unlike monoacylglycerol lipase (MAGL), which is responsible for the majority of 2-AG degradation in the brain (~85%), ABHD6 accounts for a smaller portion (~4-15%).[4][5] This has positioned ABHD6 as an attractive therapeutic target, as its inhibition offers a way to "fine-tune" 2-AG signaling, potentially avoiding the profound side effects associated with complete MAGL blockade, such as CB1 receptor desensitization.[6][7]
Data Presentation: Quantitative Comparison of ABHD6 Inhibitors
The following table summarizes the quantitative data for this compound and other selected ABHD6 inhibitors, highlighting their potency and selectivity.
| Inhibitor | Primary Target(s) | IC50 / Ki | Off-Target(s) / Selectivity Profile | Key Biological Effects |
| This compound | DAGL-α / ABHD6 | DAGL-α: IC50 = 18 nM; Ki = 0.7 µM¹ABHD6: Ki = 0.8 µM[8][9] | Identified as a dual inhibitor through activity-based protein profiling (ABPP).[10] | Potential therapeutic for diet-induced obesity and metabolic syndrome by modulating 2-AG synthesis and degradation.[10] |
| WWL70 | ABHD6 | IC50 = 70 nM[11][12][13] | Selective for ABHD6; does not significantly inhibit MAGL or interact with CB1/CB2 receptors.[14][15] | Reduces neurodegeneration and improves functional recovery in mouse models of traumatic brain injury (TBI).[6] Exhibits anti-inflammatory effects.[6] |
| KT109 | DAGLβ | DAGLβ: IC50 = 42 nMABHD6: IC50 = 16 nM[8][16] | ~60-fold selectivity for DAGLβ over DAGLα.[16] Negligible activity against FAAH and MAGL.[16] ABHD6 is a known off-target.[8] | Reverses allodynia in inflammatory and neuropathic pain models.[16] Lowers 2-AG and eicosanoids in macrophages.[16] |
| KT195 | ABHD6 | IC50 = 10 nM[1][6][8] | Highly selective for ABHD6 with negligible activity against DAGLβ, making it a useful negative control for KT109 studies.[6][8] | Induces accumulation of 2-AG in cells.[6] Reduces IL-1β secretion from LPS-treated macrophages.[6] |
¹Inhibits the hydrolysis of the natural DAGL-α substrate, [¹⁴C]-sn-1-oleoyl-2-arachidonoyl-glycerol.[8]
Signaling Pathways and Mechanisms
The diagrams below, generated using the DOT language, illustrate key pathways and workflows relevant to ABHD6 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ABHD6 inhibitors.
Activity-Based Protein Profiling (ABPP) for Inhibitor Selectivity
ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors against an entire enzyme family in a complex biological sample.[3][17]
Objective: To determine the selectivity of a test compound (e.g., this compound) against a panel of serine hydrolases in their native environment.
Materials:
-
Mouse brain membrane proteome lysate
-
Test inhibitor (e.g., this compound, WWL70) at various concentrations
-
Broad-spectrum serine hydrolase activity-based probe (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
SDS-PAGE gels and fluorescence scanner
-
For MS-based ABPP: Biotinylated probe, streptavidin beads, trypsin, LC-MS/MS equipment
Protocol (Gel-Based Method):
-
Proteome Preparation: Homogenize mouse brain tissue in a suitable buffer (e.g., PBS) and prepare membrane fractions by ultracentrifugation. Determine protein concentration using a BCA assay.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein per sample). Pre-incubate the aliquots with the test inhibitor at a range of concentrations (or vehicle control) for 30 minutes at 37°C.[18]
-
Probe Labeling: Add the FP-Rh probe (final concentration ~1 µM) to each sample and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that were not blocked by the inhibitor.[18]
-
Quenching and Separation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Analysis: Visualize the labeled hydrolases using a fluorescence gel scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the control indicates inhibition of that enzyme. IC50 values can be determined by quantifying band intensities across the inhibitor concentration range.[18]
2-AG Hydrolysis Assay by LC-MS/MS
This assay directly measures the enzymatic activity of ABHD6 by quantifying the depletion of its substrate, 2-AG.
Objective: To determine the potency (IC50) of an inhibitor against recombinant ABHD6.
Materials:
-
Membrane lysates from HEK293T cells overexpressing recombinant ABHD6
-
Test inhibitor at various concentrations
-
2-AG substrate
-
Deuterated internal standard ([²H₅]-2-AG)
-
Solvents for lipid extraction (e.g., methanol, chloroform)
-
UPLC-MS/MS system
Protocol:
-
Enzyme Preparation: Dilute the HEK293T-ABHD6 membrane lysates to a working concentration (e.g., 0.2 mg/mL) in an appropriate assay buffer.[19]
-
Inhibitor Pre-incubation: Add the test inhibitor (or DMSO vehicle) to the enzyme preparation and pre-incubate for 30 minutes at 37°C.[19]
-
Initiate Reaction: Add the 2-AG substrate to a final concentration of ~100 µM to start the reaction. Incubate for 30 minutes at 37°C.[19]
-
Stop Reaction and Extract Lipids: Stop the reaction by adding chilled methanol containing the [²H₅]-2-AG internal standard. Perform a lipid extraction, for example, using a chloroform/methanol/water procedure.[20]
-
Quantification: Dry the organic phase under nitrogen and reconstitute in a suitable solvent. Analyze the amount of remaining 2-AG by UPLC-MS/MS, using selected reaction monitoring (SRM) to detect the specific parent-daughter ion transitions for 2-AG and the internal standard.[16][20]
-
Data Analysis: Calculate the percentage of 2-AG hydrolysis relative to the vehicle control for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Mouse Model of Traumatic Brain Injury (TBI)
This protocol provides an example of how to assess the therapeutic efficacy of an ABHD6 inhibitor in a relevant disease model.
Objective: To evaluate the neuroprotective effects of WWL70 following TBI in mice.[6]
Materials:
-
Male C57BL/6 mice
-
Controlled cortical impact (CCI) device
-
WWL70 inhibitor
-
Behavioral testing apparatus (e.g., rotarod, Y-maze)
-
Reagents for histology and molecular analysis (e.g., antibodies for immunohistochemistry, reagents for qPCR)
Protocol:
-
TBI Induction: Anesthetize the mice and perform a craniotomy over the desired brain region. Induce a moderate TBI using a CCI device with controlled parameters.[6]
-
Inhibitor Administration: At a specified time post-injury (e.g., 1 hour), administer the ABHD6 inhibitor (e.g., WWL70 at 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Continue treatment daily for the duration of the study.[11]
-
Behavioral Assessment: Perform behavioral tests at various time points post-TBI (e.g., days 1, 3, 7, 14) to assess motor coordination (rotarod) and working memory (Y-maze spontaneous alternation).[6]
-
Tissue Collection and Analysis: At the end of the study, perfuse the animals and collect the brains.
-
Histology: Process brain sections to measure lesion volume (e.g., with cresyl violet staining) and assess neurodegeneration.[6]
-
Molecular Analysis: Use techniques like qPCR or Western blotting on tissue homogenates from the injury site to measure the expression of inflammatory markers (e.g., iNOS, COX-2) and cannabinoid receptors.[6]
-
-
Data Analysis: Compare the behavioral outcomes and histological/molecular markers between the vehicle-treated and inhibitor-treated TBI groups to determine the therapeutic effect of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Inhibition of Alpha/Beta-Hydrolase Domain 6 Attenuates Neurodegeneration, Alleviates Blood Brain Barrier Breakdown, and Improves Functional Recovery in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DAGLβ Inhibition Perturbs a Lipid Network Involved in Macrophage Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acutely blocking excessive mitochondrial fission prevents chronic neurodegeneration after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Optimization of Piperidyl-1,2,3-Triazole Ureas as Potent, Selective, and In Vivo-Active Inhibitors of Alpha/Beta-Hydrolase Domain Containing 6 (ABHD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]
A Researcher's Guide to Control Experiments for LEI-106 Studies: A Comparative Approach
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, the dual DAGL-α/ABHD6 inhibitor LEI-106 presents a valuable tool. Proper experimental design, including the use of appropriate controls, is paramount to generating robust and interpretable data. This guide provides a comparative framework for designing control experiments in studies involving this compound, offering a selection of alternative compounds and detailed experimental protocols.
Introduction to this compound and the Endocannabinoid System
This compound is a potent dual inhibitor of sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6).[1][2] DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system. ABHD6 also contributes to the regulation of 2-AG levels. By inhibiting both enzymes, this compound is expected to cause a significant and sustained increase in 2-AG levels, thereby potentiating endocannabinoid signaling.
To rigorously evaluate the specific effects of this compound, it is crucial to employ a panel of control compounds that can help dissect the contributions of DAGL-α and ABHD6 inhibition and rule out off-target effects. This guide compares this compound with selective inhibitors of either DAGL-α or ABHD6, as well as a structurally related, less active compound.
Data Presentation: A Comparative Overview of Inhibitor Potency and Selectivity
The selection of appropriate control compounds is critical for interpreting the results of this compound studies. The following table summarizes the in vitro potency of this compound and a curated set of control compounds against DAGL-α and ABHD6. This data allows for a direct comparison of their potency and selectivity profiles.
| Compound | Primary Target(s) | DAGL-α IC50 | ABHD6 IC50/Ki | Notes |
| This compound | Dual DAGL-α/ABHD6 | 18 nM | 0.8 µM (Ki) | Potent dual inhibitor. |
| Glycine Sulfonamide Analog | Selective DAGL-α | ~50 nM[3] | >10 µM (estimated) | Selective for DAGL-α. Useful for isolating the effects of DAGL-α inhibition. |
| KT182 | Selective ABHD6 | >10 µM (estimated) | 0.24 nM (in situ)[4] | Highly potent and selective ABHD6 inhibitor. Brain-penetrant.[5][6] |
| WWL70 | Selective ABHD6 | >10 µM (estimated) | 70 nM[7][8] | Widely used selective ABHD6 inhibitor. |
| DO53 | Negative Control | ~100-fold less active than DO34 | Active against ABHD6 | Structurally related to DAGL inhibitors but with significantly reduced DAGL-α activity.[9] Useful for controlling for off-target effects of the chemical scaffold. |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound studies.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are standardized protocols for key assays used in the characterization of this compound and its alternatives.
DAGL-α Radiometric Activity Assay
This assay measures the enzymatic activity of DAGL-α by quantifying the release of radiolabeled fatty acid from a substrate.
Materials:
-
HEK293 cells overexpressing human DAGL-α
-
Membrane preparation buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
[1-14C]-oleoyl-2-arachidonoyl-glycerol (radiolabeled substrate)
-
Test compounds (this compound and controls) dissolved in DMSO
-
Lipid extraction solvent (e.g., chloroform/methanol/water 2:1:1)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare membrane fractions from HEK293 cells overexpressing DAGL-α.
-
Pre-incubate the membrane preparation with the test compound or vehicle (DMSO) in assay buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the lipid extraction solvent.
-
Separate the lipid phase and spot it onto a TLC plate.
-
Develop the TLC plate to separate the substrate from the cleaved radiolabeled fatty acid.
-
Visualize the separated lipids (e.g., using a phosphorimager).
-
Scrape the spots corresponding to the radiolabeled fatty acid and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the compound-treated samples to the vehicle-treated control.
ABHD6 Fluorescent Activity Assay
This assay utilizes a fluorogenic substrate to measure ABHD6 activity.
Materials:
-
HEK293 cells overexpressing human ABHD6
-
Cell lysis buffer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon hydrolysis)
-
Test compounds (this compound and controls) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare cell lysates from HEK293 cells overexpressing ABHD6.
-
In a 96-well plate, add the cell lysate, assay buffer, and the test compound or vehicle (DMSO).
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percentage of inhibition by comparing the reaction rates in the compound-treated wells to the vehicle-treated control wells.
Quantification of 2-AG in Brain Tissue by LC-MS/MS
This protocol outlines the extraction and quantification of the endocannabinoid 2-AG from brain tissue samples.
Materials:
-
Brain tissue samples
-
Internal standard (e.g., 2-AG-d8)
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform, methanol, and water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Rapidly dissect and freeze the brain tissue to minimize ex vivo changes in 2-AG levels.
-
Homogenize the frozen tissue in a cold solvent containing the internal standard.
-
Perform lipid extraction from the homogenate.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate 2-AG from other lipids using a suitable chromatography column and gradient.
-
Detect and quantify 2-AG and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of 2-AG in the tissue sample based on the peak area ratio of 2-AG to the internal standard and a standard curve.
In Vivo Studies: Considerations for Experimental Design
When transitioning to in vivo studies, the same principles of using appropriate controls apply. In animal models of pain, anxiety, or other neurological conditions, this compound should be compared with vehicle, a selective DAGL-α inhibitor, and a selective ABHD6 inhibitor. This will help to attribute the observed behavioral effects to the inhibition of one or both enzymes. For instance, in a study investigating the role of DAGLα in headache, this compound was used to induce headache-like pain in rats, and its effect was compared to a less active analog. This approach allowed the researchers to link the observed phenotype to the inhibition of DAGLα and the subsequent reduction in 2-AG levels in specific brain regions.
The inclusion of a negative control compound, such as DO53, is also highly recommended to control for any non-specific effects of the chemical scaffold. Furthermore, measuring the levels of 2-AG and other endocannabinoids in relevant tissues is crucial to confirm the pharmacological effects of the administered compounds and to correlate these changes with the observed behavioral outcomes.
By employing a comprehensive set of controls and standardized protocols as outlined in this guide, researchers can confidently and accurately delineate the pharmacological effects of this compound and advance our understanding of the endocannabinoid system's role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and characterization of triazole urea inhibitors for abhydrolase domain containing protein 6 (ABHD6) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and profound rewiring of brain lipid signaling networks by acute diacylglycerol lipase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
LEI-106: A Comprehensive Comparison with Known Endocannabinoid System Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LEI-106, a novel dual inhibitor of diacylglycerol lipase-α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), with other well-characterized inhibitors of the endocannabinoid system. The data presented herein is intended to assist researchers in evaluating the potential of this compound in studies related to endocannabinoid signaling and its therapeutic implications.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system is a crucial neuromodulatory system involved in a wide range of physiological processes. A key signaling molecule in this system is 2-arachidonoylglycerol (2-AG), an endocannabinoid that is primarily synthesized by DAGL-α. The actions of 2-AG are terminated through enzymatic hydrolysis, a process in which monoacylglycerol lipase (MAGL) and ABHD6 play significant roles.
This compound has emerged as a potent, dual inhibitor of both the biosynthesis (via DAGL-α) and degradation (via ABHD6) of 2-AG. This unique mechanism of action distinguishes it from other inhibitors that typically target a single enzyme in the endocannabinoid pathway. This guide will compare the inhibitory profile of this compound with that of JZL 184 (a MAGL inhibitor), KT109 (a DAGLβ-selective inhibitor), and WWL70 (an ABHD6-selective inhibitor).
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of this compound and other selected inhibitors against key enzymes of the endocannabinoid system.
| Compound | Primary Target(s) | IC50 / Ki (nM) | Selectivity Profile |
| This compound | DAGL-α / ABHD6 | DAGL-α IC50: 18 nM ABHD6 Ki: 800 nM DAGL-α (natural substrate) Ki: 700 nM [1] | Dual inhibitor of 2-AG synthesis and degradation. |
| JZL 184 | MAGL | IC50: 8 nM | Highly selective for MAGL over FAAH (>300-fold).[1][2][3] |
| KT109 | DAGLβ | IC50: 42 nM | ~60-fold selectivity for DAGLβ over DAGLα.[4][5] |
| WWL70 | ABHD6 | IC50: 70 nM | Selective for ABHD6.[6][7] |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the endocannabinoid signaling pathway, highlighting the points of intervention for this compound and the compared inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
LEI-106: A Comparative Analysis of a Dual DAGL-α/ABHD6 Inhibitor Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of LEI-106, a potent dual inhibitor of sn-1-Diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6), with established inhibitors of the endocannabinoid system. The data presented is compiled from various preclinical studies to offer an objective overview for researchers in drug discovery and development.
Executive Summary
This compound is a novel small molecule that demonstrates potent inhibition of two key enzymes involved in the regulation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Its dual-target mechanism presents a unique profile compared to more selective inhibitors of DAGL, ABHD6, or monoacylglycerol lipase (MAGL). This guide summarizes the available quantitative data on the potency of this compound and compares it to other well-characterized inhibitors such as DH376, KT109, and DO34 (DAGL inhibitors), WWL70 and KT182 (ABHD6 inhibitors), and JZL184 (a MAGL inhibitor).
Endocannabinoid Signaling Pathway and Enzyme Inhibition
The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes. The signaling cascade involving the synthesis and degradation of 2-AG is a key therapeutic target. The following diagram illustrates this pathway and the points of intervention for the inhibitors discussed in this guide.
Caption: Endocannabinoid 2-AG signaling pathway and targets of various inhibitors.
Comparative Efficacy Data
The following tables summarize the in vitro potency of this compound and established inhibitors against their primary targets. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Potency of DAGL Inhibitors
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | DAGL-α, ABHD6 | IC50: 18 nM (DAGL-α) | Radiometric | [1] |
| Ki: 0.7 µM (DAGL-α) | Radiometric | [1] | ||
| DH376 | DAGL-β > DAGL-α | IC50: 3-8 nM (DAGL-β) | Activity-Based Protein Profiling | [2] |
| KT109 | DAGL-α/β | - | Irreversible inhibitor | [3] |
| DO34 | DAGL-α/β | IC50: 6 nM (DAGL-α) | Fluorescence-based | [4] |
Table 2: Potency of ABHD6 Inhibitors
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | DAGL-α, ABHD6 | Ki: 0.8 µM (ABHD6) | Radiometric | [1] |
| WWL70 | ABHD6 | IC50: 70 nM | Activity-Based Protein Profiling | [5] |
| KT182 | ABHD6 | IC50: 0.24 nM | Cell-based |
Table 3: Potency of a MAGL Inhibitor
| Compound | Target(s) | IC50 | Assay Type | Reference |
| JZL184 | MAGL | 8 nM | Mouse brain membranes |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to assess the efficacy of these inhibitors.
Radiometric Assay for DAGL-α Inhibition
This assay measures the enzymatic activity of DAGL-α by quantifying the release of a radiolabeled product from a substrate.
-
Enzyme Source: Membrane preparations from HEK293T cells overexpressing human DAGL-α.
-
Substrate: 1-oleoyl-[1-14C]-2-arachidonoylglycerol.
-
Incubation: The enzyme preparation is pre-incubated with the test inhibitor (e.g., this compound) or vehicle control for a specified time at 37°C.
-
Reaction Initiation: The radiolabeled substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform/methanol).
-
Lipid Extraction and Separation: Lipids are extracted, and the product ([14C]-arachidonic acid and [14C]-2-arachidonoylglycerol) is separated from the substrate using thin-layer chromatography (TLC).[2][6][7][8]
-
Quantification: The radioactivity of the product spots on the TLC plate is quantified using a phosphorimager or scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.
Fluorescence-Based Assay for ABHD6 Inhibition
This high-throughput assay measures ABHD6 activity by detecting a fluorescent product generated through a coupled enzymatic reaction.[3][4][9][10]
-
Enzyme Source: Lysates of HEK293 cells transiently overexpressing human ABHD6.[9][10]
-
Substrate: A non-fluorescent substrate that, upon hydrolysis by ABHD6, releases a product that can be converted to a fluorescent molecule in a coupled reaction. For example, a monoacylglycerol substrate is hydrolyzed to glycerol.
-
Coupled Enzyme System: The glycerol produced is then used in a series of enzymatic reactions to generate a fluorescent product like resorufin.
-
Assay Procedure:
-
The enzyme lysate is incubated with the test inhibitor or vehicle in a 96-well plate.
-
The substrate and the coupled enzyme system are added to initiate the reaction.
-
The increase in fluorescence is monitored kinetically using a plate reader.
-
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence signal over time. The percentage of inhibition and IC50 values are calculated as described for the radiometric assay.
Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against a broad range of enzymes in their native environment.[11][12][13][14]
Caption: General workflow for competitive activity-based protein profiling (ABPP).
-
Proteome Preparation: A complex biological sample, such as a cell lysate or tissue homogenate, is prepared.
-
Inhibitor Incubation: The proteome is pre-incubated with the test inhibitor at various concentrations. This allows the inhibitor to bind to its target enzymes.
-
Probe Labeling: A broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin) is added to the mixture. The ABP will covalently label the active sites of serine hydrolases that are not blocked by the test inhibitor.
-
Analysis:
-
Gel-Based: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. The intensity of the fluorescent bands corresponding to specific enzymes is quantified. A decrease in band intensity in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.
-
Mass Spectrometry-Based: For a more comprehensive analysis, a biotinylated probe can be used to enrich the labeled proteins for identification and quantification by mass spectrometry.
-
-
Selectivity Profiling: By comparing the inhibition of different serine hydrolases at various inhibitor concentrations, a selectivity profile of the compound can be generated.
Conclusion
This compound presents a unique pharmacological profile as a dual inhibitor of DAGL-α and ABHD6. The provided data indicates its high potency for DAGL-α, with a lower but still significant affinity for ABHD6. When compared to established compounds, this compound's efficacy against DAGL-α is in a similar nanomolar range to other potent inhibitors like DO34. Its inhibitory activity against ABHD6 is less potent than highly selective inhibitors like KT182. The dual-targeting nature of this compound may offer therapeutic advantages in certain contexts by simultaneously modulating both the synthesis and degradation pathways of 2-AG. However, this may also lead to a more complex pharmacological profile and potential off-target effects. Further direct comparative studies are warranted to fully elucidate the relative efficacy and selectivity of this compound and to understand the therapeutic implications of its dual-inhibitory mechanism. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. The α/β-hydrolase domain 6 inhibitor WWL70 decreases endotoxin-induced lung inflammation in mice, potential contribution of 2-arachidonoylglycerol, and lysoglycerophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WWL70 attenuates PGE2 production derived from 2-arachidonoylglycerol in microglia by ABHD6-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 | Springer Nature Experiments [experiments.springernature.com]
- 11. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Bioactivity of LEI-106, a Dual DAGL-α/ABHD6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of LEI-106 with other relevant inhibitors of diacylglycerol lipase alpha (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). The information is compiled from publicly available scientific literature to assist researchers in evaluating this compound for their studies.
Introduction to this compound and its Targets
This compound is a potent small molecule inhibitor that has been identified as a dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6)[1][2]. DAGL-α is the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system, playing a crucial role in retrograde synaptic signaling[2][3][4]. ABHD6 is a serine hydrolase that also contributes to the degradation of 2-AG, although to a lesser extent than the primary degrading enzyme, monoacylglycerol lipase (MAGL)[1][5][6]. By inhibiting both DAGL-α and ABHD6, this compound can modulate the levels of 2-AG, making it a valuable tool for studying the endocannabinoid system and a potential therapeutic lead for conditions such as diet-induced obesity and metabolic syndrome[2].
Bioactivity Comparison
The following table summarizes the in vitro bioactivity of this compound in comparison to other selective and dual inhibitors of DAGL-α and ABHD6.
| Compound | Target(s) | IC50 | Ki | Assay Method | Reference |
| This compound | DAGL-α / ABHD6 | 18 nM (DAGL-α) | 0.7 µM (DAGL-α) , 0.8 µM (ABHD6) | Colorimetric biochemical assay with human DAGL-α expressed in HEK293 membranes; hydrolysis of [14C]-sn-1-oleoyl-2-arachidonoyl-glycerol for Ki determination. | [2] |
| JZP-430 | Selective ABHD6 | 44 nM | Not Reported | Assay in lysates of HEK293 cells transiently expressing human ABHD6. | [1][6] |
| WWL70 | Selective ABHD6 | Not Reported | Not Reported | Activity-based protein profiling (ABPP) in mouse brain membrane proteome. | [5][7] |
| DO34 | Dual DAGL-α/β / ABHD6 | Not Reported | Not Reported | Mentioned as a dual inhibitor, specific values not found in the provided results. | [8] |
| Glycine Sulfonamide Series | Selective DAGL-α | Varies | Not Reported | High-throughput screening with selectivity against pancreatic lipase and monoacylglycerol lipase. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
DAGL-α Inhibition Assay (for this compound)
This protocol is based on the methods described by Janssen et al., 2014.
-
Enzyme Source: Membranes from HEK293T cells transiently transfected with a plasmid encoding for human DAGL-α are used as the enzyme source.
-
Substrate: A colorimetric assay can be performed using a surrogate substrate for high-throughput screening. For determining the inhibitory constant (Ki), the natural substrate, [14C]-sn-1-oleoyl-2-arachidonoyl-glycerol, is utilized.
-
Assay Procedure:
-
The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 20 minutes) in an appropriate buffer.
-
The reaction is initiated by the addition of the substrate.
-
For the colorimetric assay, the change in absorbance is monitored over time.
-
For the radiometric assay, the reaction is stopped after a specific time, and the radiolabeled product is separated by thin-layer chromatography and quantified using a scintillation counter.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
ABHD6 Inhibition Assay (for JZP-430)
This protocol is based on the methods described for selective ABHD6 inhibitors.
-
Enzyme Source: Lysates from HEK293 cells transiently expressing human ABHD6.
-
Assay Principle: Activity-based protein profiling (ABPP) is a common method to assess the activity and selectivity of ABHD6 inhibitors.
-
Assay Procedure:
-
Mouse brain membrane proteomes or cell lysates containing ABHD6 are incubated with the inhibitor at various concentrations.
-
A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-rhodamine probe) is then added. This probe covalently labels the active site of serine hydrolases.
-
The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning.
-
Inhibition of ABHD6 is observed as a decrease in the fluorescence intensity of the band corresponding to ABHD6.
-
-
Data Analysis: The IC50 value is determined by quantifying the fluorescence intensity of the ABHD6 band at different inhibitor concentrations.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound action on the 2-AG pathway.
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small molecules that selectively inhibit diacylglycerol lipase-α activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABHD6: its place in endocannabinoid signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 1,2,5-Thiadiazole Carbamates as Potent and Selective ABHD6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Investigation of Diacylglycerol Lipase Alpha Inhibition in the Mouse Lipopolysaccharide Inflammatory Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for LEI-106
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the safe disposal of LEI-106, a compound identified as acutely toxic and environmentally hazardous.
Hazard Identification and Safety Precautions
Based on the Safety Data Sheet (SDS) for this compound, the compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P264, P270, P301 + P312, P330, P501 |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. | P273, P391 |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P273, P391 |
Data sourced from this compound Safety Data Sheet.[1]
Step-by-Step Disposal Procedures for this compound
The guiding principle for the disposal of this compound is to prevent its release into the environment and to ensure it is managed by a licensed hazardous waste facility.[1]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible mixtures.[2] this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed except when adding waste.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name "this compound". Do not use abbreviations. The label should also include the date when the first waste was added.
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, weigh boats, and paper towels should be placed in the designated this compound solid waste container.
-
Sharps: Contaminated sharps like needles or glass pipettes must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, compatible container.
Step 4: Decontamination of Empty Containers Due to its high aquatic toxicity, empty containers of this compound must be properly decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent that can dissolve this compound.
-
The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[2][3] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste.
Step 5: Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound down the drain or in regular trash.[1][2]
Experimental Protocols and Signaling Pathways
Currently, "this compound" does not correspond to a widely recognized chemical entity in public scientific literature. It is likely an internal compound identifier, a specific supplier catalog number, or a novel research molecule without published data on its mechanism of action. Therefore, detailed experimental protocols and specific signaling pathways for this compound cannot be provided.
For general guidance, a logical workflow for handling and disposing of a hazardous chemical like this compound is presented below.
Caption: Workflow for Safe Handling and Disposal of this compound.
This diagram outlines the critical steps from preparation and handling to the final disposal of a hazardous chemical, ensuring safety and compliance at each stage. Researchers should adapt this general workflow to their specific experimental designs while adhering to the safety and disposal mandates outlined in the SDS for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
